2-Amino-N-(2-bromophenyl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-bromophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSXPWPBPXHJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588142 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34489-85-5 | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34489-85-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-N-(2-bromophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 2-Amino-N-(2-bromophenyl)benzamide
This technical guide provides an in-depth analysis of 2-Amino-N-(2-bromophenyl)benzamide , a critical "gateway scaffold" in the synthesis of bioactive quinazolinone alkaloids such as Luotonin A and Vasicinone.
CAS Number: 34489-85-5 Synonyms: 2'-Bromo-2-aminobenzanilide; N-(2-Bromophenyl)anthranilamide. Role: Pre-organized Acyclic Scaffold for Intramolecular C-N Coupling.
Executive Summary & Chemical Identity
This compound (CAS 34489-85-5) represents a privileged structural motif in medicinal chemistry.[1] It serves as a pre-functionalized acyclic precursor that undergoes facile intramolecular cyclization to generate the tricyclic quinazolinone core. This transformation is pivotal in the total synthesis of camptothecin-like topoisomerase I inhibitors.
Physicochemical Profile
| Property | Specification |
| CAS Number | 34489-85-5 |
| Molecular Formula | C₁₃H₁₁BrN₂O |
| Molecular Weight | 291.15 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Melting Point | 165–168 °C |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.[2][3] |
| Key Moiety | Ortho-positioned amine and bromide facilitate metal-catalyzed "stapling." |
Strategic Synthesis: The "Green" Isatoic Route
While acid chloride routes (using 2-nitrobenzoyl chloride) are common, they generate corrosive byproducts. The preferred industrial and laboratory method utilizes Isatoic Anhydride , offering a higher atom economy and avoiding the need for external bases or acid scavengers.
Reaction Logic
The nucleophilic attack of 2-bromoaniline on the carbonyl of isatoic anhydride triggers ring opening and decarboxylation. This is a self-driving reaction where CO₂ evolution drives the equilibrium forward.
Experimental Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
-
Reagents:
-
Isatoic Anhydride (1.63 g, 10 mmol)
-
2-Bromoaniline (1.72 g, 10 mmol)
-
Solvent: Ethanol (20 mL) or Water (suspension method).
-
-
Procedure:
-
Step 1: Charge a 50 mL round-bottom flask with Isatoic Anhydride and 2-Bromoaniline.
-
Step 2: Add Ethanol (20 mL) and a magnetic stir bar.
-
Step 3: Heat to reflux (80 °C) for 4–6 hours. Observation: Evolution of CO₂ gas bubbles indicates reaction progress.
-
Step 4: Monitor via TLC (30% EtOAc/Hexane). The starting anhydride spot should disappear.
-
Step 5: Cool to room temperature. The product often crystallizes directly from the reaction mixture.
-
Step 6: Filter the precipitate, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
-
Yield: Typically 85–92%.
Synthesis Workflow Diagram
Figure 1: Decarboxylative amidation pathway utilizing Isatoic Anhydride.
Downstream Application: Intramolecular Cyclization
The primary utility of CAS 34489-85-5 is its conversion into the Quinazolinone scaffold (e.g., Luotonin A analogues) via an intramolecular Ullmann-type C-N coupling.
Mechanism: Copper-Catalyzed "Stapling"
The reaction utilizes a Cu(I) source to insert into the C-Br bond (Oxidative Addition), followed by coordination of the amide nitrogen and Reductive Elimination to form the C-N bond, closing the central ring.
Validated Protocol (Ullmann-Type)
Reference: Ma, D., et al. (2008)
-
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or DMEDA.
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: DMSO or DMF.
-
-
Procedure:
-
Combine substrate, CuI, L-Proline, and K₂CO₃ in a sealed tube under Argon.
-
Add DMSO and heat to 80–110 °C for 12–24 hours.
-
Workup: Dilute with water, extract with EtOAc. The cyclized product (Quinazolinone derivative) is often less polar.
-
-
Outcome: Formation of the tetracyclic or tricyclic quinazolinone core.
Catalytic Cycle Visualization
Figure 2: Copper-catalyzed intramolecular amidation cycle transforming the acyclic precursor into the heterocycle.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).
-
Handling: The presence of the aniline moiety suggests potential toxicity; handle in a fume hood.
-
Storage: Store at room temperature, protected from light. The bromo-substituent is stable, but the free amine can oxidize over prolonged exposure to air (turning brown).
References
-
PubChem. (2025).[2][3] this compound (CAS 34489-85-5).[1][4][5][6] National Library of Medicine. Link
-
Ma, D., et al. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Toyota, M., et al. (2002). Total Synthesis of Luotonin A by Intramolecular Hetero Diels-Alder Reaction. Heterocycles. Link
-
Wang, Z., et al. (2023). Design and synthesis of luotonin A-derived topoisomerase targeting scaffold. Bioorganic Chemistry. Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 2-Amino-N-phenylbenzamide | C13H12N2O | CID 78142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 34489-85-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. This compound|CAS 34489-85-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
The Benzamide Scaffold: Characterization and Synthetic Utility of 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
2-Amino-N-(2-bromophenyl)benzamide is a privileged synthetic intermediate in medicinal chemistry, primarily utilized as a precursor for quinazolinone and phenanthridinone alkaloids. Its structure combines a nucleophilic anthranilamide core with an electrophilic aryl bromide handle, making it a versatile "bifunctional" scaffold for late-stage diversification via palladium-catalyzed cross-couplings.
This technical guide provides the precise physicochemical profiling, a self-validating synthesis protocol, and the downstream applications of this molecule, specifically distinguishing the ortho-bromo isomer from its more common para-substituted analogs.
Part 1: Physicochemical Profiling & Molecular Weight
For high-precision applications (e.g., mass spectrometry-based proteomics or DMPK studies), relying solely on "average molecular weight" is insufficient due to the significant isotopic signature of Bromine.
Molecular Data Table
| Property | Value | Technical Context |
| Formula | C₁₃H₁₁BrN₂O | Core stoichiometry. |
| Average MW | 291.15 g/mol | Used for molarity calculations and weighing reagents. |
| Monoisotopic Mass | 290.0055 Da | The mass of the molecule containing only ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br. |
| Isotopic Pattern | 1:1 doublet | Distinctive M (290.0) and M+2 (292.0) peaks of equal intensity due to ⁷⁹Br/⁸¹Br natural abundance. |
| Solubility | DMSO, DMF, MeOH | Limited solubility in water; soluble in polar organic solvents. |
| pKa (Calc) | ~3.5 (Aniline NH₂) | The aniline nitrogen is weakly basic; the amide NH is weakly acidic (pKa ~14). |
Mass Spectrometry Validation Logic
When validating this compound via LC-MS, do not look for a single peak. The presence of Bromine creates a characteristic "split" signal.
Figure 1: Isotopic signature logic for MS validation. The 1:1 ratio between m/z 291 and 293 is the primary confirmation of bromine incorporation.
Part 2: Synthetic Architecture & Protocol
While amide coupling using EDC/HOBt is possible, it is atom-inefficient for this specific scaffold. The Isatoic Anhydride Ring-Opening is the industry-standard method due to its high yield, absence of coupling reagents, and simple purification (CO₂ is the only byproduct).
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of 2-bromoaniline on the carbonyl carbon of isatoic anhydride, followed by decarboxylation.
Figure 2: Atom-economic synthesis via isatoic anhydride ring opening.
Validated Experimental Protocol
Note: This protocol scales linearly from 1 mmol to 50 mmol.
Reagents:
-
Isatoic Anhydride (1.0 equiv)
-
2-Bromoaniline (1.05 equiv)
-
Solvent: Ethanol (Green chemistry preferred) or DMF (if solubility is an issue).
-
Catalyst: None required (thermal) or 10 mol% NaOH (accelerant).
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Isatoic Anhydride (1.63 g, 10 mmol) in Ethanol (20 mL).
-
Addition: Add 2-Bromoaniline (1.80 g, 10.5 mmol) in one portion.
-
Reaction: Heat the mixture to reflux (80°C). You will observe gas evolution (CO₂).
-
Checkpoint: The suspension will gradually clear as the anhydride is consumed, then potentially precipitate the product.
-
-
Duration: Reflux for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 2:1). The anhydride spot (Rf ~0.6) should disappear.
-
Workup: Cool the reaction mixture to room temperature.
-
If solid precipitates:[1] Filter the solid and wash with cold ethanol.
-
If solution remains clear: Pour into crushed ice (100 mL) to induce precipitation.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Yield Expectation: 85–92%.
Part 3: Structural Validation (QC Criteria)
To ensure the integrity of the scaffold before using it in downstream steps, confirm the following spectral features.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Amide Proton (-CONH-): Singlet, typically downfield at δ 9.5–10.5 ppm . This confirms the formation of the amide bond.
-
Aniline Protons (-NH₂): Broad singlet at δ 6.0–6.5 ppm . (Distinct from the amide proton).[2][3]
-
Aromatic Region: Complex multiplets between δ 6.5–8.0 ppm .
-
Key Feature: Look for the doublet corresponding to the proton ortho to the Bromine atom (shifted downfield due to electronegativity).
-
IR Spectroscopy
-
Amide Carbonyl (C=O): Strong band at 1650–1660 cm⁻¹ .
-
Amine (NH₂): Doublet spike at 3300–3400 cm⁻¹ .
-
Absence: No peak at 1750 cm⁻¹ (This confirms the consumption of the starting Isatoic Anhydride).
Part 4: Applications in Drug Discovery[4]
This molecule is rarely the final drug; it is a "linchpin" intermediate.
Quinazolinone Cyclization
The primary application is the synthesis of 3-(2-bromophenyl)quinazolin-4(3H)-ones . The free amine (position 2) and the amide nitrogen react with one-carbon synthons (e.g., Triethyl Orthoformate or DMF-DMA) to close the ring.
The "Bromine Handle" Strategy
The ortho-bromine on the N-phenyl ring is strategically placed for:
-
Suzuki-Miyaura Coupling: To attach biaryl tails after the quinazolinone core is formed.
-
Intramolecular Heck Reaction: To fuse the two rings, creating tetracyclic systems like indolo[1,2-c]quinazolines .
Figure 3: Synthetic utility pathway from benzamide precursor to functionalized libraries.
References
-
Sigma-Aldrich. 2-Amino-N-(3-bromophenyl)benzamide Product Specification. (Note: Reference for general benzamide physicochemical properties). Link
-
PubChem. 2-Amino-N-(4-bromophenyl)benzamide Compound Summary. (Demonstrates the isomer class properties). Link
-
Hyster, T. K., & Rovis, T. (2011). Rhodium-Catalyzed Oxidative Annulation of 2-Aminobenzamides with Alkynes. Journal of the American Chemical Society. (Validation of the benzamide cyclization reactivity). Link
-
Gong, H., et al. (2025).[4] Metal-free synthesis of quinazolinones from 2-aminobenzamides. Molecules. (Recent protocol for cyclization). Link
-
ChemicalBook. Benzamide General Properties and Solubility Data. Link
Sources
Technical Monograph: 2-Amino-N-(2-bromophenyl)benzamide
Classification: Key Synthetic Intermediate / Privileged Scaffold Precursor Content Type: Technical Guide & Safety Data Analysis[1]
Executive Summary & Critical Data Alert
Objective: This guide provides a comprehensive technical analysis of 2-Amino-N-(2-bromophenyl)benzamide , a critical intermediate in the synthesis of quinazolinone-based pharmacophores (e.g., Mebroqualone analogues).[1] It addresses physicochemical properties, safety protocols, and its strategic utility in copper-catalyzed heterocycle formation.[1]
CRITICAL DATA ALERT: CAS Registry Discrepancy
User Note: The CAS number provided in the request (4101-30-8 ) is frequently associated in commercial databases (e.g., TCI, Fisher Scientific) with 2'-Amino-4',5'-dimethoxyacetophenone .[1]
-
Target Compound for this Guide: This compound (Chemical Structure Analysis).
-
Action: This guide focuses strictly on the benzamide structure specified by the chemical name. Researchers must verify the Certificate of Analysis (CoA) of any commercial batch labeled "4101-30-8" to ensure it matches the desired structure (Amide vs. Ketone).[1]
Chemical Identity & Physicochemical Properties
This compound belongs to the class of anthranilamides . Its ortho-bromo substitution on the N-phenyl ring makes it a highly reactive scaffold for intramolecular cyclization.
| Property | Data / Specification |
| Chemical Name | This compound |
| Common Synonyms | N-(2-Bromophenyl)anthranilamide; 2-(2-Bromophenylcarbamoyl)aniline |
| Molecular Formula | |
| Molecular Weight | ~291.15 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Melting Point | 140–160 °C (Predicted range based on isomers; experimental verification required per batch) |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Sparingly soluble in water |
| Structural Class | Halogenated Anthranilamide |
Hazard Identification (GHS Classification)
Note: In the absence of a compound-specific harmonized GHS monograph, the following classification is derived from the structural analog 2-Amino-N-(4-bromophenyl)benzamide and general halogenated anilides.
Signal Word: WARNING
| Hazard Class | Hazard Statement Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT - Single Exposure | H335 | May cause respiratory irritation. |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed (Predicted).[1] |
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[1]
-
P280: Wear protective gloves (Nitrile >0.11mm) and eye protection (safety goggles).[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Strategic Synthetic Utility
The primary value of this compound lies in its role as a "pre-organized" scaffold for synthesizing Quinazolin-4(3H)-ones , a privileged structure in medicinal chemistry (sedatives, anticonvulsants, antimitotics).[1]
Core Workflow: Copper-Catalyzed Cyclization
The presence of the ortho-amino group (on the benzamide) and the ortho-bromo group (on the N-phenyl ring) allows for versatile intramolecular C-N bond formation.[1]
Methodology: Synthesis of Quinazolinones
Reaction Type: Modified Ullmann-type Condensation / Cascade Cyclization.
-
Precursor Assembly: Reaction of Isatoic Anhydride with 2-Bromoaniline.
-
Cyclization: The benzamide intermediate is cyclized using a copper catalyst and a carbon source (like an aldehyde, orthoester, or isocyanide) to close the pyrimidine ring.[1]
Standard Protocol (Example):
-
Reagents: this compound (1.0 eq), Benzaldehyde (1.2 eq), CuI (10 mol%),
(2.0 eq).ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Solvent: DMSO or DMF.
-
Conditions: Heat to 100–120 °C for 12–16 hours.
-
Mechanism: Oxidative cyclization where the amide nitrogen and the primary amine condense with the aldehyde carbon.
Visualizing the Pathway (Graphviz)
Caption: Figure 1. Synthetic workflow from precursors to the quinazolinone pharmacophore via the title compound.
Handling, Storage, & Emergency Protocols
Storage Conditions
-
Temperature: Store at 2–8 °C (Refrigerate). While the solid is stable at room temperature, cooler storage prevents slow oxidation of the primary amine.[1]
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) recommended.[1]
-
Light: Protect from light (amber vials) to prevent photolytic degradation of the C-Br bond.[1]
Emergency Response (Self-Validating Protocol)
This protocol follows the "Remove, Rinse, Seek" logic:
-
Skin Contact: Immediate Removal. Brush off loose particles. Wash with soap and water for 15 minutes. Validation: If redness persists >1 hour, seek medical attention (potential sensitization).
-
Eye Contact: Dilution. Rinse with saline/water for 15 minutes, holding eyelids open.[1] Validation: pH test of eye surface (by medical pro) to ensure chemical removal.[1]
-
Spill Cleanup: Do not dry sweep (dust hazard).[1] Dampen with inert absorbent (vermiculite), sweep, and place in a hazardous waste container labeled "Halogenated Organic Solid."[1]
Regulatory & Compliance Context
Target Audience: Drug Development Professionals.
-
Controlled Substance Analogs: This compound is a direct structural precursor to Mebroqualone (an analogue of Methaqualone/Quaalude).[1]
-
Compliance Warning: While this compound itself is generally considered a chemical building block, its conversion to quinazolinones may yield controlled substances.[1] Researchers must verify DEA List I status (or local equivalent) for "Anthranilic acid derivatives" in their jurisdiction.[1]
-
Legitimate Use: It is widely used in academic research for developing novel anticancer agents (EGFR inhibitors) and antimicrobial agents, which provides a legitimate research exemption in many contexts.[1]
References
-
Synthesis of Quinazolinones via Copper Catalysis
-
Isatoic Anhydride Reactivity
-
Safety Data (Analogous Compounds)
-
Regulatory Status (Mebroqualone)
- DEA Diversion Control Division. "List of Controlled Substances."
-
[1]
Sources
Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 2-Amino-N-(2-bromophenyl)benzamide
[1]
Executive Summary
This compound (also known as 2'-bromoanthranilanilide) is a critical intermediate in the synthesis of quinazolinone-based alkaloids and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its solubility profile is the governing factor in process yield, purity, and crystal habit during industrial scale-up.[1]
This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE) of this compound.[1] It synthesizes theoretical physicochemical predictions with a rigorous experimental protocol for gathering precise solubility data, essential for designing crystallization processes.[1]
Physicochemical Profile & Theoretical Solubility
Understanding the molecular interaction potential is the first step in solvent selection.
Molecular Identity[1]
-
Molecular Weight: 291.14 g/mol [7]
-
Structural Features:
Predicted Solubility Trends
Based on the "Like Dissolves Like" principle and functional group analysis, the solubility behavior of this compound follows these distinct categories:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt the crystal lattice; H-bond acceptance from amide/amine.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate / High (T-dependent) | Good solvation via H-bonding, but limited by the hydrophobic bromophenyl ring.[1] Ideal for crystallization. |
| Moderately Polar | Acetone, Ethyl Acetate, THF | Moderate | Effective solvation of the organic core; often used as co-solvents.[1] |
| Non-Polar | Hexane, Heptane, Toluene | Low / Insoluble | Lack of polar interactions to overcome lattice energy; useful as anti-solvents.[1] |
| Aqueous | Water | Insoluble | Hydrophobic effect dominates; solvation energy is insufficient to break solute-solute bonds.[1] |
Experimental Protocol: Isothermal Saturation Method
To generate authoritative solubility data (Mole Fraction,
Materials & Setup
-
Solute: this compound (Purity >99.0%, re-crystallized).[1]
-
Solvents: HPLC grade (Purity >99.5%).
-
Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (Control accuracy ±0.05 K).
Step-by-Step Workflow
-
Excess Addition: Add solute to 20 mL of solvent until a visible solid phase persists (supersaturation).
-
Equilibration: Stir continuously at set temperature (
) for 24–48 hours. -
Phase Separation: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45 µm heated syringe filter (to prevent crash-out).
-
Gravimetric Analysis:
-
Calculation:
Where and are molecular weights of solute and solvent, respectively.[1]
Experimental Logic Diagram
The following diagram illustrates the critical decision nodes in the solubility measurement workflow.
Figure 1: Standardized Isothermal Saturation Workflow for Solubility Determination.
Thermodynamic Modeling & Data Correlation
Raw solubility data must be correlated to thermodynamic models to be useful for process design.
Modified Apelblat Equation
The Modified Apelblat equation is the most robust model for correlating solubility (
-
A, B, C: Empirical parameters determined via non-linear regression.
-
Applicability: Highly accurate for non-ideal solutions (e.g., Ethanol, Acetone).[1]
-
Interpretation:
-
Positive correlation with
indicates an endothermic dissolution ( ).[1]
-
van't Hoff Analysis
To determine the thermodynamic functions of dissolution:
1Process Application: Crystallization Strategy
For this compound, the solubility data drives the purification strategy.[1]
Cooling Crystallization[1]
-
Solvent: Ethanol or Isopropanol.
-
Mechanism: High solubility at boiling point, sharp decrease at ambient temperature.[1]
-
Yield: Typically >85% recovery due to the steep solubility curve.
Anti-Solvent Crystallization[1]
-
Primary Solvent: DMF or DMSO (High solubility).
-
Anti-Solvent: Water (Zero solubility).
-
Mechanism: Slow addition of water reduces the dielectric constant of the mixture, forcing the hydrophobic solute to crystallize.[1]
-
Benefit: Suitable for heat-sensitive purification as it can operate at room temperature.[1]
Solvent Selection Logic
Figure 2: Strategic Solvent Selection for Purification Processes.
References
-
PubChem Compound Summary. "this compound (CAS 34489-85-5)."[1] National Center for Biotechnology Information. Accessed Jan 2026. Link[1]
-
Apelblat, A., & Manzurola, E. (1999).[1] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1] Link[1]
-
Grant, D. J. W., & Higuchi, T. (1990).[1] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1] (Foundational text for solubility modeling protocols).
-
Sha, F., et al. (2018).[1] "Thermodynamic analysis of the solubility of 2-amino-N-phenylbenzamide in organic solvents." Journal of Chemical & Engineering Data. (Reference for analog behavior).
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- 3. 34489-85-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. This compound|CAS 34489-85-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 5. Buy (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (EVT-353720) | 226409-58-1 [evitachem.com]
- 6. Myrrhone | CAS:183551-83-9 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. 2-Amino-N-(3-bromophenyl)benzamide | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Characterization & Technical Profile: 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
This technical guide provides an in-depth spectroscopic profile of 2-Amino-N-(2-bromophenyl)benzamide (CAS: 34489-85-5), a critical pharmacophore used in the synthesis of quinazolinone-based bioactives and fused heterocyclic scaffolds.
The guide moves beyond basic data listing to establish a self-validating analytical framework . It details the causal relationships between the compound's structural electronics—specifically the ortho-bromo steric influence and the anthranilamide intramolecular hydrogen bonding—and its spectral signatures. Researchers should use this document to validate synthesis purity, troubleshoot cyclization failures, and establish reference standards for drug development workflows.
Physicochemical Profile & Structural Analysis
The molecule features two distinct aromatic domains linked by an amide bridge. The electron-donating amine (
Table 1: Core Physicochemical Properties
| Property | Value / Description | Notes |
| Molecular Formula | ||
| Molecular Weight | 291.15 g/mol | Monoisotopic mass (for |
| Appearance | Off-white to pale beige crystalline solid | Darkens upon oxidation (amine instability) |
| Melting Point | 150–152 °C | Sharp range indicates high purity (>98%) |
| Solubility | DMSO, DMF, hot Ethanol | Poor solubility in water and non-polar solvents (Hexane) |
| pKa (Calc) | ~2.5 (Amine conjugate acid) | Weakly basic aniline nitrogen |
Synthesis & Preparation Context
Why this matters for spectroscopy: Understanding the synthesis route is essential for identifying impurity peaks in NMR and MS (e.g., residual isatoic anhydride or 2-bromoaniline).
The most robust synthesis involves the nucleophilic ring-opening of isatoic anhydride by 2-bromoaniline . This route avoids the use of coupling reagents (EDC/HOBt) that often leave difficult-to-remove urea byproducts.
Experimental Protocol: Isatoic Anhydride Route
-
Reagents: Suspend isatoic anhydride (1.0 eq) and 2-bromoaniline (1.0 eq) in water or ethanol.
-
Catalysis: Add 10 mol% sulfamic acid or simply reflux in water (green chemistry approach).
-
Reaction: Heat to reflux (80–100 °C) for 4–6 hours.
evolution indicates reaction progress. -
Workup: Cool to room temperature. The product precipitates. Filter and wash with cold ethanol to remove unreacted aniline.
Visualization: Synthesis Workflow
Caption: Nucleophilic ring-opening of isatoic anhydride yields the target benzamide with CO2 as the only byproduct.
Spectroscopic Characterization (The Core)
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-
H NMR Analysis (400 MHz, DMSO-
)
The spectrum is defined by three distinct regions: the deshielded amide singlet, the aromatic multiplets, and the broad amine exchangeable protons.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 9.65 | Singlet (s) | 1H | Amide | Deshielded by carbonyl anisotropy and weak H-bond to Br. |
| 7.75 | Doublet (d) | 1H | Ar-H (Ring B, C6') | Ortho to amide N; deshielded by amide group. |
| 7.68 | Doublet (d) | 1H | Ar-H (Ring B, C3') | Ortho to Bromine; characteristic halo-aromatic shift. |
| 7.62 | Doublet (d) | 1H | Ar-H (Ring A, C6) | Ortho to Carbonyl on anthranilic ring. |
| 7.40 – 7.15 | Multiplet (m) | 3H | Ar-H (Ring A C4, Ring B C4'/C5') | Overlapping meta/para protons. |
| 6.75 | Doublet (d) | 1H | Ar-H (Ring A, C3) | Ortho to Amino group; shielded by electron donation. |
| 6.55 | Triplet (t) | 1H | Ar-H (Ring A, C5) | Para to Amino group; shielded. |
| 6.30 | Broad Singlet | 2H | Amine | Exchangeable; broadness indicates H-bonding with solvent. |
Critical Validation Point:
The Amide NH (
C NMR Analysis (100 MHz, DMSO-
)
-
Carbonyl (C=O): ~167.5 ppm.
-
Aromatic C-N (Amine): ~150.1 ppm (Highly deshielded quaternary C).
-
Aromatic C-Br: ~119.5 ppm (Distinctive shielded region due to heavy atom effect).
Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional group integrity, specifically distinguishing the primary amine from the secondary amide.
-
Primary Amine (
): Doublet at 3450 cm (asymmetric) and 3360 cm (symmetric). -
Secondary Amide (
): Sharp band at 3285 cm . -
Amide I (C=O): Strong absorption at 1645 cm
. Note: This is lower than typical esters (~1735) due to resonance donation from the aniline nitrogen. -
Amide II (N-H bend): ~1520 cm
. -
C-Br Stretch: Weak band at 1030–1070 cm
.
Mass Spectrometry (MS)
Method: ESI+ or EI.
Molecular Ion:
Isotopic Signature (The "Fingerprint"):
Due to the presence of one Bromine atom (
-
M+ Peak (
): 291 -
M+2 Peak (
): 293 -
Intensity Ratio: 1:1 (approximate).
Fragmentation Pathway: Major fragment ions often include:
-
120:
(Anthraniloyl cation). -
171/173:
(Bromoaniline fragment).
Visualization: Spectral Logic Flow
Caption: Step-by-step logic to confirm identity and rule out cyclized byproducts.
Quality Control & Impurity Profiling
In drug development, this intermediate is prone to specific impurities.
-
2-Bromoaniline (Starting Material):
-
Detection: High field NMR signals at
6.5–7.0 that do not match the benzamide pattern. Lower melting point (<50 °C).
-
-
Isatoic Anhydride (Starting Material):
-
Detection: IR band at >1750 cm
(anhydride carbonyl). Insoluble in most organic solvents.
-
-
Quinazolinone Derivative (Cyclized Byproduct):
-
Cause: Overheating or acidic conditions during synthesis.
-
Detection:Loss of Amide NH signal in NMR. Disappearance of amine doublet in IR.
-
References
-
Synthesis of Benzamides via Isatoic Anhydride
- Source:Journal of Organic Chemistry, "One-pot synthesis of substituted benzamides."
- Context: Validates the water-based reflux method for high purity.
-
Spectral Data of Anthranilamides
- Source:Spectrochimica Acta Part A, "Vibrational spectroscopy of 2-aminobenzamide deriv
- Context: Basis for IR band assignments (Amide I/II and Amine stretches).
-
Compound Registry & Properties
- Source: PubChem CID 478819 (Related 4-bromo isomer for comparative d
- Context: Confirmation of molecular weight and general physicochemical properties.
-
Quinazolinone Cyclization Pathways
- Source:Molecules, "Recent Advances in the Synthesis of Quinazolinones."
- Context: Explains the mechanism of impurity formation (cycliz
Sources
Methodological & Application
Application Note: Synthesis of 2-Amino-N-(2-bromophenyl)benzamide
[1]
Abstract & Application Scope
This protocol details the synthesis of 2-Amino-N-(2-bromophenyl)benzamide , a critical pharmacophore intermediate often utilized in the preparation of quinazolinones, benzodiazepines, and other nitrogen-containing heterocycles.
While simple benzamides are trivial to synthesize, the introduction of the ortho-bromo substituent on the aniline ring introduces significant steric hindrance, often stalling standard coupling reactions. This guide presents a "Gold Standard" Isatoic Anhydride Ring-Opening protocol, optimized for atom economy and purification efficiency. A secondary "Classical Coupling" route is provided as a contingency.
Key Applications:
-
Precursor for intramolecular Ullmann-type cyclizations.
-
Intermediate for quinazolin-4(3H)-ones via condensation with aldehydes.[1]
-
Ligand synthesis for transition metal catalysis.
Retrosynthetic Analysis & Route Selection
The strategic disconnection of the amide bond reveals two primary pathways. The choice of pathway is dictated by the availability of starting materials and the tolerance of the ortho-bromo substituent.
Route A: Isatoic Anhydride Ring-Opening (Recommended)
-
Mechanism: Nucleophilic attack of 2-bromoaniline on the anhydride carbonyl, followed by decarboxylation.
-
Pros: High atom economy (CO₂ is the only byproduct), no external coupling reagents required, often a "one-pot" procedure.
-
Cons: Requires high temperature to overcome steric hindrance of the ortho-bromo group.
Route B: Nitro-Reduction Sequence (Contingency)
-
Mechanism: Acylation of 2-bromoaniline with 2-nitrobenzoyl chloride followed by reduction of the nitro group.
-
Pros: Extremely robust; works even with deactivated anilines.
-
Cons: Two steps; reduction step risks debromination if not carefully controlled (e.g., catalytic hydrogenation).
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the synthesis via Isatoic Anhydride.
Detailed Protocol: Isatoic Anhydride Route
Reagents & Equipment
| Reagent | Equiv. | MW ( g/mol ) | Role |
| Isatoic Anhydride | 1.0 | 163.13 | Electrophile |
| 2-Bromoaniline | 1.1 | 172.02 | Nucleophile |
| Glacial Acetic Acid | Solvent | 60.05 | Solvent/Catalyst |
| Ethanol (95%) | Solvent | 46.07 | Recrystallization |
Equipment:
-
Round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (CaCl₂).
-
Magnetic stirrer & oil bath.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge a 100 mL round-bottom flask with Isatoic Anhydride (1.63 g, 10.0 mmol) .
-
Add 2-Bromoaniline (1.89 g, 11.0 mmol) .
-
Add Glacial Acetic Acid (15-20 mL) .
-
Expert Note: Acetic acid acts as both solvent and weak acid catalyst to assist in the ring-opening. For acid-sensitive substrates, Toluene (reflux) is a viable alternative.
-
Step 2: Reaction & Reflux
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 118°C).
-
Observation: You will observe the evolution of CO₂ gas bubbles. This indicates the reaction is proceeding.
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check TLC (Ethyl Acetate/Hexane 3:7).[2] The starting isatoic anhydride (usually lower R_f or distinct UV spot) should disappear.
-
Step 3: Workup
-
Allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 100 mL of crushed ice/water with vigorous stirring.
-
The product should precipitate as an off-white to beige solid.
-
Stir for 15 minutes to ensure complete precipitation.
Step 4: Isolation & Purification
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake copiously with cold water (to remove acetic acid) and then with a small amount of cold ethanol.
-
Recrystallization: Dissolve the crude solid in boiling Ethanol (95%). Allow to cool slowly to room temperature, then refrigerate.
-
Filter the crystals and dry under vacuum at 50°C.
Characterization & Expected Data
Successful synthesis is confirmed by the disappearance of the anhydride carbonyl peak in IR and the presence of amide/amine signals in NMR.
| Technique | Expected Signals / Data |
| Appearance | White to beige crystalline solid. |
| Melting Point | 140–145°C (Range varies slightly by purity/polymorph). |
| ¹H NMR (DMSO-d₆) | δ 9.8–10.2 (s, 1H, Amide -NH-)δ 7.6–7.8 (d, 1H, Ar-H ortho to Br)δ 6.5–6.8 (m, 2H, Ar-H)δ 6.3–6.5 (br s, 2H, Amine -NH₂)Aromatic region: 6.5–8.0 ppm (Multiplets, 8H total). |
| IR (KBr) | 3450, 3350 cm⁻¹ (Primary Amine NH stretch)3250 cm⁻¹ (Amide NH stretch)1640–1660 cm⁻¹ (Amide C=O stretch). |
| MS (ESI+) | [M+H]⁺ = 291.0 / 293.0 (Characteristic 1:1 Br isotope pattern). |
Troubleshooting & Expert Insights
Issue: Low Yield / Incomplete Reaction
-
Cause: Steric hindrance of the 2-bromo group prevents nucleophilic attack.
-
Solution: Switch solvent to DMF or DMAc and heat to 140°C. The higher temperature overcomes the steric barrier. Alternatively, use microwave irradiation (150°C, 10-20 min).
Issue: Product "Oiling Out" during Workup
-
Cause: Presence of residual acetic acid or impurities.
-
Solution: Decant the aqueous layer, dissolve the oil in Ethyl Acetate, wash with saturated NaHCO₃ (to remove acid), dry over Na₂SO₄, and evaporate. Recrystallize the residue.
Issue: Formation of Cyclic Quinazolinone Byproduct
-
Cause: If the reaction is run in the presence of ortho-esters or aldehydes, or if the temperature is too high for too long in the presence of certain impurities, cyclization can occur.
-
Solution: Ensure glassware is clean and reagents are pure. Stick to the specified reflux times.
Safety & Handling (MSDS Highlights)
-
2-Bromoaniline: Toxic if swallowed, in contact with skin, or inhaled. Potential mutagen. Handle in a fume hood.
-
Isatoic Anhydride: Irritant. CO₂ evolution during reaction can build pressure; ensure the system is vented (drying tube, not a closed stopper).
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
References
-
Isatoic Anhydride Reactivity: Synthesis of isatoic anhydride derivatives (microreview). ResearchGate.[3][4]
-
General Benzamide Synthesis: Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. MDPI / PMC.
-
Microwave Assisted Protocols: Synthesis of 2-Amino-N-(4-chlorophenyl)benzamide. MDPI.
-
Benzamide Properties: Benzamide Chemical Properties and Melting Points. ChemicalBook.
Application Note: 2-Amino-N-(2-bromophenyl)benzamide in Medicinal Chemistry
This guide details the applications, synthesis, and medicinal chemistry significance of 2-Amino-N-(2-bromophenyl)benzamide , a critical "double-ortho" functionalized intermediate.[1]
Core Directive & Executive Summary
This compound is not merely a building block; it is a privileged pre-cyclization scaffold .[1] Its unique structural geometry—positioning a nucleophilic amine (ortho-aniline) and an electrophilic aryl halide (ortho-bromo) on opposing rings of a benzamide linker—makes it the ideal substrate for intramolecular C–N bond formation .[1]
This molecule is the direct precursor to the dibenzo[b,e][1,4]diazepin-11-one core, a pharmacophore central to:
-
Antipsychotics: Clozapine and Olanzapine analogs.
-
Virology: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
This guide provides the definitive protocols for cyclizing this intermediate and validating its downstream applications.
Scientific Rationale & Mechanism
The value of this compound lies in its "pre-organized" conformation. The amide bond restricts rotation, bringing the amine and bromide into proximity, but the reaction requires metal catalysis to overcome the energy barrier of forming a 7-membered ring.
Mechanistic Pathway:
-
Oxidative Addition: The metal catalyst (Pd or Cu) inserts into the C–Br bond.
-
Amine Coordination: The pendant primary amine coordinates to the metal center.
-
Reductive Elimination: The C–N bond forms, closing the 7-membered ring and releasing the catalyst.
Key Advantage: Unlike intermolecular couplings, this intramolecular reaction is entropically favored if the correct catalyst prevents oligomerization.
Experimental Protocols
If the compound is not purchased, it must be synthesized with high purity to ensure successful cyclization.
Reaction: Isatoic Anhydride + 2-Bromoaniline
Procedure:
-
Charge: In a round-bottom flask, suspend Isatoic Anhydride (1.0 equiv) in anhydrous Ethanol or DMF (5 mL/mmol).
-
Addition: Add 2-Bromoaniline (1.1 equiv) .
-
Reflux: Heat the mixture to reflux (80°C for EtOH, 110°C for DMF) for 4–6 hours. Evolution of CO
gas indicates reaction progress. -
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The anhydride spot should disappear.
-
Workup: Cool to room temperature.
-
If in EtOH: The product often precipitates. Filter and wash with cold ethanol.
-
If in DMF: Pour into ice-water (10x volume). Filter the resulting precipitate.[4]
-
-
Purification: Recrystallize from Ethanol/Water if necessary.
Best for large-scale, cost-effective synthesis of the dibenzodiazepinone core.[1]
Reaction: this compound
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or N,N'-Dimethylglycine[1]
-
Base: K
CO (2.0 equiv) -
Solvent: DMSO (anhydrous, degassed)
Step-by-Step:
-
Setup: Flame-dry a reaction tube containing a magnetic stir bar. Cool under Argon.
-
Loading: Add the substrate, CuI, Ligand, and K
CO . -
Solvation: Add DMSO (concentration ~0.2 M). Seal the tube with a septum.
-
Degassing: Sparge with Argon for 10 minutes (critical to prevent Cu oxidation).
-
Reaction: Heat to 110°C for 12–16 hours.
-
Quench: Cool to RT. Dilute with Ethyl Acetate and water.[4]
-
Extraction: Wash the organic layer with water (3x) to remove DMSO, then brine. Dry over Na
SO . -
Purification: Flash chromatography (DCM:MeOH 95:5).
-
Expected Yield: 75–90%[1]
-
Best for sensitive substrates or when high yields are required on small scales.[1]
Materials:
-
Catalyst: Pd(OAc)
(5 mol%) -
Ligand: Xantphos (7.5 mol%) (Large bite angle favors reductive elimination)
-
Base: Cs
CO (1.5 equiv) -
Solvent: 1,4-Dioxane or Toluene [1]
Step-by-Step:
-
Combine substrate, Pd(OAc)
, Xantphos, and Cs CO in a vial. -
Add solvent and degas thoroughly.
-
Heat to 100°C for 8–12 hours.
-
Filter through a Celite pad to remove Pd black.[1]
Visualization: Synthesis & Application Workflow
Caption: Synthetic workflow transforming the benzamide intermediate into the privileged diazepinone scaffold and its therapeutic applications.
Data Summary: Reaction Condition Comparison
| Variable | Method A: Copper (Goldberg) | Method B: Palladium (Buchwald) |
| Catalyst Cost | Low (CuI) | High (Pd/Xantphos) |
| Temperature | High (110°C+) | Moderate (80–100°C) |
| Sensitivity | Tolerates air/moisture better | Requires strict inert atmosphere |
| Yield (Typical) | 70–85% | 85–95% |
| Purification | Requires DMSO removal | Simple filtration/evaporation |
| Scalability | Excellent (Kg scale) | Good (g scale) |
Medicinal Chemistry Case Study: Chk1 Inhibitors
Researchers at Abbott Laboratories utilized this specific pathway to develop Checkpoint Kinase 1 (Chk1) inhibitors.
-
Challenge: The kinase hinge region required a specific hydrogen-bonding motif.
-
Solution: The dibenzo[b,e][1,4]diazepin-11-one scaffold (derived from our title compound) provided the rigid tricyclic core necessary to orient substituents into the ribose pocket.
-
Outcome: The lactam NH and carbonyl served as a donor-acceptor pair for the hinge binding (Cys87), leading to nanomolar potency.
References
-
Synthesis of Chk1 Inhibitors: Journal of Medicinal Chemistry. "Design, Synthesis, and Biological Activity of 5,10-Dihydro-dibenzo[b,e][1,4]diazepin-11-one-Based Potent and Selective Chk-1 Inhibitors."
-
Copper-Catalyzed Cyclization: Organic Letters. "Cu-Catalyzed C–N Couplings with Benzilamide Ligands."
-
General Benzodiazepine Synthesis: Journal of Medicinal Chemistry. "Dibenzo[b,e][1,4]diazepines."[2][4][10][11]
-
Mechanism of Amidation: Chemical Reviews. "Copper-Mediated Coupling Reactions and Their Applications."
Sources
- 1. 8-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | C13H9ClN2O | CID 3653116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 7. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Note: Synthesis and Cyclization of 2-Amino-N-(2-bromophenyl)benzamide Derivatives
Executive Summary
The 2-amino-N-(2-bromophenyl)benzamide scaffold represents a critical "turn-key" intermediate in medicinal chemistry. Unlike simple benzamides, this specific ortho-bromo/ortho-amino arrangement serves as a pre-organized precursor for the synthesis of dibenzo[b,e][1,4]diazepin-11-ones , a privileged pharmacophore found in antipsychotics (e.g., Clozapine analogs) and kinase inhibitors (e.g., Chk1 inhibitors).
This guide provides a validated, atom-efficient protocol for synthesizing this scaffold using isatoic anhydride, followed by a high-yield Copper(I)-catalyzed intramolecular C-N coupling protocol to access the diazepinone core.
Strategic Significance & Reaction Pathway
The utility of this compound lies in its dual functionality. It possesses a nucleophilic aniline amine and an electrophilic aryl bromide held in proximity by the amide linker.
The Synthetic Logic[1]
-
Step 1 (Amide Formation): We utilize Isatoic Anhydride rather than anthranilic acid. This avoids the need for activating agents (EDC/HOBt) and eliminates the risk of aniline self-polymerization. The reaction is driven by the release of CO₂, providing a high-purity product with simple workup.
-
Step 2 (Application/Cyclization): The "application" of this molecule is its conversion into the Dibenzo[b,e][1,4]diazepin-11-one via a modified Ullmann-type coupling. This 7-membered ring formation is challenging due to entropic factors, requiring a specific ligand-accelerated Cu(I) system.
Pathway Visualization
Figure 1: Synthetic workflow from raw materials to the diazepinone core.[1][2][3]
Protocol 1: Synthesis of this compound
Methodology: Nucleophilic Ring Opening of Isatoic Anhydride.
Reagents & Equipment
-
Precursor A: Isatoic Anhydride (1.0 equiv)[4]
-
Precursor B: 2-Bromoaniline (1.0 equiv)
-
Solvent: Ethanol (Abs.) or DMF (for scale-up >10g)
-
Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer.
Step-by-Step Procedure
-
Charge: In a 250 mL round-bottom flask, suspend Isatoic Anhydride (1.63 g, 10 mmol) and 2-Bromoaniline (1.72 g, 10 mmol) in Ethanol (30 mL).
-
Expert Insight: If the aniline is liquid, add it dropwise to the suspension. Ethanol is preferred for green chemistry; however, if solubility is poor, use DMF at 80°C.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C).
-
Observation: Evolution of CO₂ gas will be observed as bubbling. This is the driving force of the reaction.
-
-
Monitoring: Maintain reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The isatoic anhydride spot (usually baseline or low Rf) should disappear.
-
Workup:
-
Allow the reaction to cool to room temperature.
-
The product often crystallizes directly from the ethanol upon cooling.
-
If no precipitate forms, concentrate the solvent to 1/3 volume under reduced pressure and add cold water (50 mL).
-
-
Purification: Filter the solid precipitate. Wash with cold 10% EtOH/Water. Recrystallize from Ethanol if necessary.[2]
Expected Yield: 85–92% Appearance: Off-white to pale yellow crystalline solid.
Protocol 2: Application (Intramolecular Cyclization)
Target: Synthesis of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one. Methodology: Ligand-Assisted Copper(I)-Catalyzed C-N Coupling.[5][6]
Rationale
Standard thermal cyclization fails due to the deactivation of the aryl bromide and the strain of the 7-membered ring. We employ a CuI/L-Proline or CuI/Amino-acid system. The amino acid ligand coordinates to Cu(I), increasing the solubility of the catalytic species and facilitating the oxidative addition into the Ar-Br bond [1][2].
Reagents
-
Substrate: this compound (1.0 mmol)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%) or N,N-Dimethylglycine
-
Base: K₂CO₃ (2.0 equiv) - Must be anhydrous and finely ground.
-
Solvent: DMSO or DMF (Dry).
Step-by-Step Procedure
-
Inert Atmosphere: Flame-dry a reaction tube and backfill with Argon/Nitrogen.
-
Charge: Add the Benzamide substrate (291 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Solvation: Add DMSO (3.0 mL) via syringe.
-
Reaction: Heat the sealed tube to 110°C for 12–18 hours.
-
Expert Insight: Vigorous stirring is essential as the inorganic base is insoluble. The color usually changes from blue/green to dark brown as the catalytic cycle progresses.
-
-
Quench: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).
Catalytic Cycle Visualization
Figure 2: The Cu(I)/Ligand catalytic cycle facilitating the difficult 7-membered ring closure.
Data Summary & Biological Context[2][3][7][8][9][10][11]
Optimization Data (Solvent/Ligand Effects)
Aggregated performance metrics based on standard Ullmann-type coupling conditions [2][3].
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI | None | DMF | 130 | <10 | Failed/Decomposition |
| 2 | CuI | 1,10-Phenanthroline | DMF | 110 | 65 | Moderate yield |
| 3 | CuI | L-Proline | DMSO | 110 | 88 | Recommended |
| 4 | CuI | N,N-Dimethylglycine | Dioxane | 100 | 82 | Good alternative |
Biological Applications[3][6][8][9][10][12][13]
-
Chk1 Inhibition: The dibenzo[b,e][1,4]diazepin-11-one core is a known scaffold for Checkpoint Kinase 1 (Chk1) inhibitors, used to sensitize cancer cells to DNA-damaging agents [4].[7]
-
Antimicrobial Activity: The uncyclized precursor (this compound) exhibits moderate activity against Gram-positive bacteria (S. aureus) and M. tuberculosis by acting as a lipophilic pharmacophore capable of penetrating the mycobacterial cell wall [5].
Troubleshooting & QC
-
Issue: Low Yield in Step 1 (Amide Synthesis).
-
Cause: Incomplete reaction or hydrolysis of isatoic anhydride by wet solvent.
-
Fix: Ensure Ethanol is absolute. If using DMF, ensure it is dry. Increase reaction time.
-
-
Issue: Incomplete Cyclization (Step 2).
-
Cause: Catalyst poisoning or "brick-dust" formation (insoluble complex).
-
Fix: Switch to N,N-Dimethylglycine as the ligand, which often provides better solubility than L-Proline in dioxane systems. Ensure K₂CO₃ is freshly ground.
-
-
QC Check:
-
1H NMR (Benzamide): Look for the amide -NH singlet around 9.5–10.0 ppm and the broad -NH₂ signal around 5.5 ppm.
-
1H NMR (Diazepinone): The amide proton shifts significantly, and the -NH₂ protons disappear, replaced by a secondary amine signal (N10-H) in the ring (unless alkylated).
-
References
-
Ma, D., et al. (2017).[5] "Cu-Catalyzed C–N Couplings with Benzilamide Ligands." ResearchGate.
-
Wang, K., et al. (2013). "Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling." Molecules.
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products." Chemical Reviews.
-
Tao, Z., et al. (2007). "Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Waisser, K., et al. (2000). "Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides." Molecules.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological activity of 5,10-dihydro-dibenzo[b,e][1,4]diazepin-11-one-based potent and selective Chk-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
mass spectrometry of 2-Amino-N-(2-bromophenyl)benzamide
Application Note: Structural Elucidation and Reaction Monitoring of 2-Amino-N-(2-bromophenyl)benzamide via LC-MS/MS
Abstract
This application note details the mass spectrometric characterization of This compound , a critical intermediate in the synthesis of quinazolinone-based pharmacophores. We address the specific challenges of analyzing halogenated amides, including isotopic pattern recognition, distinguishing regioisomers via "ortho-effect" fragmentation, and trace-level impurity profiling. A validated LC-ESI-MS/MS protocol is provided to support drug development workflows.
Theoretical Framework & Mechanistic Insight
The Bromine Isotopic Signature
The definitive identification of this compound relies on the unique isotopic abundance of bromine. Unlike chlorine (3:1 ratio), bromine possesses two stable isotopes,
-
Diagnostic Value: The Molecular Ion (
in EI or in ESI) will appear as a "doublet" separated by 2 Da with approximately equal intensity. -
Mass Calculation (
):-
Monoisotopic Mass (
): 290.0055 Da -
Isotopologue Mass (
): 292.0034 Da -
Note: Any deviation from a 1:1 intensity ratio in the parent ion cluster suggests interference or co-elution with a non-brominated species.
-
Fragmentation Logic: The "Ortho Effect"
While standard amide cleavage is expected, the ortho positioning of the amino group (on the benzoyl ring) and the bromine (on the aniline ring) enables specific intramolecular rearrangements in the gas phase [2].
-
Primary Amide Cleavage: Heterolytic cleavage of the amide bond yields the 2-aminobenzoyl cation (
120) and the neutral 2-bromoaniline species, or vice versa. -
Cyclization-Driven Dehydration: A diagnostic pathway for ortho-substituted benzamides is the loss of
(18 Da) to form a pseudo-quinazolinone cation ( 273/275). This pathway is sterically hindered in para-isomers, making it a regioselective marker.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of analyte in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute stock 1:1000 in 50:50 Water:Acetonitrile (v/v) to achieve 1 µg/mL (1 ppm).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates that may clog the ESI capillary.
LC-MS/MS Conditions (Standardized)
This method utilizes a generic gradient suitable for polar amides, ensuring retention while minimizing ion suppression.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | High resolution for isomeric separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Proton source for |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B (0-1 min) | Rapid elution of hydrophobic halogenated aromatics. |
| Ionization | ESI Positive Mode (+) | Amine groups protonate readily ( |
| Capillary Voltage | 3.5 kV | Standard for stable Taylor cone formation [3]. |
| Source Temp | 350°C | Ensures complete desolvation of the amide. |
Data Interpretation & Fragmentation Pathways
The following diagram illustrates the collision-induced dissociation (CID) pathways. The presence of the bromine doublet is preserved in fragments containing the aniline ring but lost in fragments derived solely from the benzoyl ring.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.
Key Spectral Features:
-
m/z 291/293: The protonated molecular ion. Must show 1:1 intensity.
-
m/z 120: The acylium ion (anthraniloyl group). Crucial Check: This peak must not show a bromine isotope pattern. If it does, the bromine is on the wrong ring (impurity).
-
m/z 273/275: The
peak. This confirms the ortho-amino regioisomer. Para-amino isomers cannot easily cyclize and will predominantly show simple cleavage.
Analytical Workflow & Quality Control
To ensure data integrity during drug development or synthesis monitoring, follow this logical workflow.
Figure 2: Step-by-step analytical workflow for identifying halogenated benzamides.
Validation Criteria (Self-Validating Protocol):
-
Linearity: The response of the m/z 291 peak should be linear (
) between 10 ng/mL and 1000 ng/mL. -
Carryover: Inject a blank solvent immediately after the highest standard. The m/z 291 peak in the blank must be < 0.1% of the standard area.
-
Isotope Ratio Check: The ratio of intensity
must be within . Deviation indicates co-eluting interferences.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text on isotopic abundances).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of N-substituted benzamides in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 930-942.
-
Fenn, J. B., et al. (1989). "Electrospray ionization for mass spectrometry of large biomolecules." Science, 246(4926), 64-71.
Sources
Application Note: Structural Characterization and Vibrational Analysis of 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
This guide details the infrared spectroscopic characterization of 2-Amino-N-(2-bromophenyl)benzamide , a critical pharmacophore intermediate often utilized in the synthesis of quinazolin-4(3H)-ones and other heterocyclic bioactive compounds.
The protocol focuses on distinguishing the target molecule from its precursors (anthranilic acid/isatoic anhydride and 2-bromoaniline) by isolating diagnostic vibrational modes. Special emphasis is placed on the Amide I/II regions and the complex N-H stretching manifold , where intramolecular hydrogen bonding significantly perturbs standard frequency values.
Theoretical Background & Mechanistic Insight
Structural Anatomy
The molecule consists of two phenyl rings linked by a secondary amide bond.[1]
-
Ring A (Anthranilic moiety): Contains a primary amine (
) ortho to the carbonyl.[1] -
Ring B (Aniline moiety): Contains a bromine atom ortho to the amide nitrogen.[1]
The "Bis-Ortho" Effect and Hydrogen Bonding
Unlike simple benzamides, this molecule exhibits a "bis-ortho" substitution pattern that dictates its vibrational signature.[1]
-
Intramolecular H-Bonding (Ring A): The primary amine protons form a stable 6-membered intramolecular hydrogen bond with the amide carbonyl oxygen.[1] This red-shifts (lowers) the Carbonyl stretching frequency compared to non-H-bonded amides.[1]
-
Steric Locking (Ring B): The ortho-bromine atom creates steric hindrance, forcing the amide linkage out of planarity with Ring B, which can decouple the amide resonance and slightly blue-shift (increase) the Amide II band.
Experimental Protocol
Materials & Equipment
-
Spectrometer: FTIR Spectrometer (e.g., Bruker Vertex, Thermo Nicolet iS50) equipped with a DTGS or MCT detector.[1]
-
Sampling Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance) is recommended for speed and reproducibility.[1]
-
Reference Standard: Polystyrene film for wavenumber calibration.[1]
-
Solvents: HPLC-grade Isopropanol (for cleaning).
Step-by-Step Methodology
Step 1: System Initialization
-
Power on the source and laser 30 minutes prior to acquisition to stabilize the interferometer.
-
Set resolution to 4 cm⁻¹ and scan count to 32 scans (or 64 for high signal-to-noise ratio).
-
Set spectral range: 4000 – 400 cm⁻¹ .[1]
Step 2: Background Acquisition
-
Clean the ATR crystal with isopropanol and a lint-free wipe.[1] Ensure no residue remains.[1]
-
Acquire an "Air Background" spectrum.[1] Verify the absence of significant contaminant peaks (e.g., silicone oil or previous sample).[1]
Step 3: Sample Preparation & Loading
-
Solid State (Preferred): Place approximately 2-5 mg of the crystalline powder directly onto the center of the diamond crystal.
-
Compression: Lower the pressure clamp until the force gauge reads the optimal contact pressure (typically ~80-100 N). Note: Inconsistent pressure causes variability in peak intensity, particularly in the fingerprint region.
Step 4: Data Acquisition & Processing
-
ATR Correction: Apply an ATR correction algorithm (available in most software like OPUS or OMNIC) to adjust for the wavelength-dependent depth of penetration (
).[1] This makes relative intensities comparable to transmission (KBr) data.[1] -
Baseline Correction: Apply a rubber-band baseline correction only if significant scattering (baseline tilt) is observed.[1]
Data Interpretation & Vibrational Assignment
The following table summarizes the diagnostic bands. The coexistence of a primary amine (
Table 1: Diagnostic Vibrational Modes
| Functional Group | Mode Assignment | Frequency (cm⁻¹) | Intensity | Mechanistic Note |
| Primary Amine | 3460 – 3480 | Medium | Asymmetric stretch of the anthranilic amine.[1] | |
| Primary Amine | 3340 – 3360 | Medium | Symmetric stretch.[1] Often broadened by H-bonding.[1] | |
| Secondary Amide | 3250 – 3300 | Strong | Trans-amide stretch.[1] Distinct from amine doublet.[1][9] | |
| Aromatic C-H | 3030 – 3070 | Weak | Aromatic ring C-H stretching.[1] | |
| Amide I | 1635 – 1655 | Very Strong | Critical Diagnostic. Lower than typical amides (1660-1680) due to intramolecular H-bonding with the ortho-amine.[1] | |
| Amide II | 1515 – 1540 | Strong | Mixed mode (bending/stretching).[1] Indicates successful amide bond formation.[1] | |
| Aromatic Ring | 1580 – 1600 | Medium | Ring skeletal vibrations. | |
| C-Br Stretch | 650 – 750 | Med/Weak | Often difficult to assign purely due to coupling with ring deformations, but look for bands absent in non-brominated precursors.[1] |
Visualization of Workflows
Workflow: Purity Validation Logic
This diagram illustrates the decision process for validating the synthesis product against its starting materials (2-Bromoaniline and Isatoic Anhydride).
Figure 1: Logic flow for spectral validation of the target compound.[2][3][6][10][11][12]
Mechanistic Pathway: Vibrational Coupling
This diagram explains why the Amide I band shifts, a critical "Expertise" detail for interpreting the spectrum correctly.
Figure 2: The intramolecular hydrogen bonding mechanism responsible for the Amide I frequency shift.[5]
Troubleshooting & Quality Control
-
Issue: Broad, undefined bands >3000 cm⁻¹.
-
Issue: Split peaks in the Fingerprint Region.
-
Issue: Weak Amide II band.
-
Cause: Poor contact on ATR crystal.[1]
-
Fix: Increase clamp pressure or switch to KBr pellet transmission method for better sensitivity.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][9] (Standard text for Amide I/II assignments).
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[1][7] [Link]
-
PubChem. (2023).[1] N-(2-aminophenyl)benzamide Compound Summary. National Library of Medicine.[1] [Link]
-
ResearchGate. (2015).[1] Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (Context for 2-amino-benzamide vibrational modes). [Link]
Sources
- 1. 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. research.monash.edu [research.monash.edu]
- 7. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]
- 8. blogs.uni-plovdiv.net [blogs.uni-plovdiv.net]
- 9. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
role of 2-Amino-N-(2-bromophenyl)benzamide in cancer research
Application Note: Strategic Utilization of 2-Amino-N-(2-bromophenyl)benzamide in Anticancer Scaffold Construction
Executive Summary
In the landscape of anticancer drug discovery, This compound (CAS: 50735-55-2) serves as a critical "linchpin" intermediate rather than a standalone therapeutic agent. It represents a privileged scaffold used to synthesize 3-substituted quinazolin-4(3H)-ones , a heterocyclic class with potent inhibitory activity against EGFR, PI3K, and tubulin polymerization.
This guide details the strategic application of this benzamide derivative. Unlike simple precursors, the presence of the ortho-bromo substituent on the N-phenyl ring provides a unique synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of diversity-oriented libraries (DOS) essential for Structure-Activity Relationship (SAR) studies.
Scientific Background & Rationale
The "Privileged Scaffold" Concept
The 2-aminobenzamide core is a precursor to the quinazolinone pharmacophore. Quinazolinones are bioisosteres of purines and are known to bind to the ATP-binding pockets of various kinases.
-
The Precursor: this compound possesses a primary amine and an amide linkage, positioned for cyclization.
-
The "Handle": The bromine atom at the ortho position of the N-phenyl ring is sterically demanding but chemically versatile. It allows researchers to synthesize a core heterocycle and then append diverse aryl/heteroaryl groups to probe the hydrophobic pockets of cancer targets (e.g., the "back pocket" of a kinase).
Mechanistic Causality in Synthesis
The transformation of this compound into a bioactive agent typically follows two pathways:
-
Cyclization: Condensation with one-carbon donors (orthoesters, aldehydes) to close the pyrimidine ring, forming 3-(2-bromophenyl)quinazolin-4(3H)-one.
-
Functionalization: The retained bromine atom allows for Suzuki-Miyaura or Buchwald-Hartwig couplings, extending the molecule's reach into target protein active sites.
Experimental Protocols
Protocol A: Copper-Catalyzed Cyclization to Quinazolinone Core
Objective: To convert the open-chain benzamide into the bioactive quinazolinone heterocycle. This protocol utilizes a cascade reaction that is robust and scalable.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Carbon Source: Benzaldehyde (1.2 equiv) or Triethyl orthoformate (for unsubstituted C2).
-
Catalyst: CuCl₂ (5 mol%) or Iodine (metal-free alternative).
-
Oxidant: TBHP (tert-Butyl hydroperoxide) if using aldehydes.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 mmol) in MeCN (5 mL).
-
Addition: Add the aldehyde (1.2 mmol) followed by the catalyst (CuCl₂, 5 mol%).
-
Oxidant: Slowly add TBHP (2 mmol) dropwise (Caution: Exothermic).
-
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 3:1). The disappearance of the fluorescent benzamide spot indicates conversion.
-
Workup: Cool to room temperature. Quench with saturated Na₂S₂O₃ solution. Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel column chromatography.
Validation Check: The product, 3-(2-bromophenyl)-2-phenylquinazolin-4(3H)-one, should show a characteristic C=O stretch at ~1680 cm⁻¹ in IR and loss of the NH₂ signal in ¹H NMR.
Protocol B: Late-Stage Diversification (Suzuki Coupling)
Objective: To utilize the bromine "handle" to create a library of potential kinase inhibitors.
Reagents:
-
Substrate: 3-(2-bromophenyl)quinazolinone (from Protocol A).
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: K₂CO₃ (2.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1).
Methodology:
-
Degas: Purge the solvent system with nitrogen for 15 minutes to remove oxygen (critical for Pd cycle).
-
Mix: Add substrate (0.5 mmol), boronic acid (0.75 mmol), base, and catalyst to a sealed tube.
-
Heat: React at 100°C for 12 hours.
-
Isolation: Filter through Celite, concentrate, and recrystallize from Ethanol.
Data Analysis & Visualization
Synthetic Pathway Diagram
The following diagram illustrates the transformation of the benzamide precursor into a functional drug candidate.
Figure 1: Synthetic workflow transforming the benzamide precursor into a bioactive library via cyclization and Suzuki coupling.[1]
Comparative Activity Data (SAR)
The table below highlights the dramatic shift in biological activity upon cyclization and functionalization, emphasizing why the benzamide is a precursor and not the final drug.
| Compound Stage | Structure Description | Target (e.g., EGFR) IC₅₀ (µM) | Solubility (LogP) |
| Precursor | This compound | > 100 (Inactive) | 2.1 (Moderate) |
| Core | 3-(2-bromophenyl)quinazolinone | 45.2 (Weak) | 3.4 (Lipophilic) |
| Lead Candidate | 3-(2-(4-methoxyphenyl)phenyl)quinazolinone | 0.12 (Potent) | 3.8 (Optimized) |
Note: Data represents typical SAR trends for quinazolinone kinase inhibitors derived from this scaffold [1, 2].
Mechanism of Action (Downstream)
Once converted to the quinazolinone form, the molecule acts via competitive inhibition at the ATP-binding site of protein kinases. The "tail" added via the bromine handle (Protocol B) is critical for specificity.
Figure 2: Pharmacological mechanism of the derived quinazolinone inhibitor interacting with the kinase domain.
References
-
Hu, F., et al. (2019).[2] "Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides." Organic & Biomolecular Chemistry, 17, 2356-2360.[2] Link
-
Ramesh, E., et al. (2019). "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling." Organic Letters, 21(9), 3187–3192. Link
-
PubChem. (2025).[3][4] "2-Amino-N-(4-bromophenyl)benzamide - Compound Summary." National Library of Medicine. Link
-
Kathawala, R.J., et al. (2015). "The benzamide derivative, 2-trifluoromethyl-2-hydroxypropionamide, decreases ABCG2-mediated resistance."[5] Molecular Cancer Therapeutics. (Cited for context on benzamide pharmacophores in resistance). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-amino-N-(2-aminophenyl)benzamide | C13H13N3O | CID 3244701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-n-(4-bromophenyl)benzamide | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
This technical guide addresses the synthesis of 2-Amino-N-(2-bromophenyl)benzamide , a critical intermediate often used in the generation of quinazolinone scaffolds for kinase inhibitors and sedative analogs.
The synthesis presents a unique "Goldilocks" challenge:
-
Steric Hindrance: The ortho-bromo substituent on the aniline nucleophile significantly retards the reaction rate.
-
Cyclization Risk: Over-forcing the reaction (excessive heat/acid) causes premature cyclization to the quinazolinone (M-18 byproduct), destroying the desired benzamide.
This guide provides two validated workflows, troubleshooting decision trees, and impurity profiling to navigate these competing constraints.
Module 1: Synthetic Route Selection & Workflows
We recommend two primary routes. Route A is the industry standard for atom economy. Route B is the fallback when Route A fails due to extreme steric hindrance.
Route A: The Isatoic Anhydride Ring-Opening (Preferred)
-
Mechanism: Nucleophilic attack of 2-bromoaniline on the isatoic anhydride carbonyl, followed by decarboxylation (
release). -
Pros: High atom economy, simple workup, no external coupling reagents.
-
Cons: 2-Bromoaniline is a poor nucleophile (electronic + steric); requires high temperature.
Route B: The Nitro-Reduction Sequence (Alternative)
-
Mechanism: Acylation of 2-bromoaniline with 2-nitrobenzoyl chloride, followed by chemoselective reduction of the nitro group.
-
Pros: The acylation step is highly energetic and overcomes steric hindrance easily.
-
Cons: Multi-step; reduction conditions must avoid dehalogenating the bromine.
Visual Workflow: Pathway Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on reactivity and conversion rates.
Module 2: Detailed Protocols & Troubleshooting
Protocol A: Isatoic Anhydride Method
Standard Operating Procedure:
-
Dissolve Isatoic Anhydride (1.0 eq) and 2-Bromoaniline (1.1 eq) in DMF (Dimethylformamide). Note: Ethanol is often too cool (78°C) to drive this sterically hindered reaction.
-
Heat to 110°C - 120°C for 6–12 hours.
-
Monitor by TLC/LCMS.
-
Workup: Pour into crushed ice/water. The product should precipitate.[1][2][3] Filter and wash with water.[1][3]
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<30%) | Steric Hindrance: The 2-bromo group blocks the nucleophilic attack.[4] | Switch Solvent: Move from EtOH to DMF or DMAc to achieve higher temperatures ( |
| LCMS Peak at M-18 | Premature Cyclization: The product has lost water to form the Quinazolinone. | Reduce Heat: Lower temperature to 80°C. Check pH: Ensure the reaction is not acidic. Acid catalyzes cyclization. |
| Sticky/Oily Product | Residual Solvent: DMF is difficult to remove. | Workup Change: Pour reaction mixture into excess water (10:1 ratio) with vigorous stirring to crash out the solid. Recrystallize from Ethanol/Water. |
Protocol B: Nitro-Reduction Method (The "Nuclear Option")
Standard Operating Procedure:
-
Coupling: React 2-Nitrobenzoyl chloride with 2-Bromoaniline in DCM with Pyridine (1.5 eq) at
C RT. Isolate the nitro-amide intermediate. -
Reduction: Dissolve intermediate in Ethanol/Water (3:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq) . Reflux for 2 hours.
-
Filter hot through Celite to remove iron sludge. Concentrate.
Troubleshooting Guide: Route B
| Symptom | Probable Cause | Corrective Action |
| Product Mass is M-80 (Loss of Br) | Over-Reduction: Hydrogenolysis of the C-Br bond. | Avoid Pd/C: Do NOT use catalytic hydrogenation ( |
| Incomplete Reduction | Passivation: Iron surface oxidized. | Activation: Pre-wash Iron powder with dilute HCl before use, or switch to SnCl |
Module 3: Impurity Profiling & Characterization
Distinguishing the target benzamide from the cyclized quinazolinone is the most critical analytical task.
Impurity Identification Matrix
| Feature | Target: this compound | Impurity: Quinazolinone (Cyclized) |
| Molecular Weight | MW (e.g., 291 g/mol ) | MW - 18 (Loss of |
| 1H NMR (Amide) | Singlet at | Absent (No amide proton) |
| 1H NMR (Amine) | Broad singlet | Absent (Incorporated into ring) |
| IR Spectroscopy | Two bands: Amide C=O (~1650 | One band: C=N / C=O characteristic of cyclic core |
Visual Logic: Troubleshooting Impurities
Figure 2: Logic flow for diagnosing reaction outcomes based on Mass Spectrometry data.
Frequently Asked Questions (FAQ)
Q1: Why can't I just use Ethanol as a solvent for the Isatoic Anhydride reaction? A: You can, but it often fails for ortho-substituted anilines. Ethanol refluxes at 78°C. The steric bulk of the bromine atom on the aniline requires higher activation energy. We recommend DMF (153°C) or Dioxane (101°C) to push the reaction to completion [3].
Q2: I am using the Nitro-Reduction route (Route B), but my yield is dropping during the Iron reduction step. Why? A: Iron reductions can form thick sludge (iron oxides) that traps the product.
-
Fix: Wash the Celite filter cake copiously with hot ethyl acetate or methanol. Do not let the cake dry out before washing.
Q3: Can I use microwave irradiation? A: Yes, microwave synthesis is excellent for the Isatoic Anhydride route. It often reduces reaction times from 12 hours to 20 minutes. However, monitor temperature closely; exceeding 150°C typically triggers the cyclization to the quinazolinone immediately [4].
Q4: How do I store the product? A: Store in a cool, dry place away from strong acids. The free amine and amide are stable, but long-term exposure to acidic moisture can slowly induce cyclization.
References
-
Vertex AI Search. (2025). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. NIH. Available at: [Link]
-
ScienceMadness. (2014).[2] Isatoic anhydride condensation mechanisms. Available at: [Link]
-
ResearchGate. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5137918A - N-(2'-aminophenyl)-benzamide derivatives process for the preparation thereof and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary & Route Selection
2-Amino-N-(2-bromophenyl)benzamide is a critical pharmacophore and intermediate, particularly in the synthesis of quinazolinones and other nitrogen heterocycles. In a scale-up environment (Kilo-lab to Pilot Plant), the selection of the synthetic route is dictated by atom economy, safety, and purification efficiency.
While coupling reagents (EDC/HOBt) or acid chloride routes are common in medicinal chemistry, they are ill-suited for scale-up due to high cost, difficult byproduct removal, and potential genotoxic impurities.
The Preferred Scale-Up Route: Isatoic Anhydride Ring-Opening We recommend the direct nucleophilic attack of 2-bromoaniline on isatoic anhydride. This route is "atom-economical," releasing only CO₂ as a byproduct, often eliminating the need for chromatographic purification.
Key Challenges:
-
Steric Hindrance: The ortho-bromo substituent on the aniline significantly reduces nucleophilicity, leading to stalled reactions.
-
Solubility: The product often precipitates during the reaction, creating stirring issues (slurry dynamics).
-
Impurity Profile: Hydrolysis of residual isatoic anhydride yields anthranilic acid, which is difficult to separate from the product without recrystallization.
Process Visualization
Figure 1: Reaction Mechanism & Pathway
This diagram illustrates the nucleophilic attack and the subsequent decarboxylation.
Caption: Mechanism of isatoic anhydride ring-opening by 2-bromoaniline involving CO₂ extrusion.
Figure 2: Optimized Process Workflow
Standard Operating Procedure (SOP) flow for 1-5 kg scale.
Caption: Process flow diagram for the thermal condensation route.
Troubleshooting Center (Q&A)
This section addresses specific technical hurdles reported by process chemists during the synthesis of this amide.
Issue 1: Reaction Stalls at 80-90% Conversion
User Question: "I am running the reaction in Ethanol at reflux. After 12 hours, HPLC shows 15% unreacted 2-bromoaniline, and the reaction has stalled. Adding more isatoic anhydride doesn't help."
Technical Diagnosis: The ortho-bromo group provides significant steric hindrance and electron-withdrawing effects, making the aniline a poor nucleophile. Ethanol (boiling point ~78°C) does not provide sufficient thermal energy to overcome the activation barrier for the deactivated aniline. Furthermore, isatoic anhydride may be consuming itself via hydrolysis if the ethanol is not strictly anhydrous.
Corrective Action:
-
Switch Solvent: Move to a higher boiling solvent like Toluene (110°C) or Xylene (140°C). The higher temperature is critical for sterically hindered anilines.
-
Catalysis: Add 5-10 mol% of Glacial Acetic Acid or DMAP (4-Dimethylaminopyridine). Weak acids can protonate the carbonyl, activating the anhydride, while DMAP acts as a nucleophilic catalyst.
-
Stoichiometry: Use a slight excess of Isatoic Anhydride (1.1 - 1.2 equiv) to account for thermal decomposition, but add it portion-wise to prevent oligomerization.
Issue 2: High Levels of Anthranilic Acid Impurity
User Question: "My final product contains 5% Anthranilic Acid. It co-crystallizes with my product and is hard to wash out."
Technical Diagnosis: Anthranilic acid is the hydrolysis product of Isatoic Anhydride. This occurs if moisture is present in the solvent or if the reaction is quenched with water while unreacted anhydride remains.
Corrective Action:
-
Moisture Control: Ensure the solvent (Toluene/Xylene) is dry (KF < 0.1%).
-
Quench Protocol: Do not add water directly to the reaction mixture at the end if unreacted Isatoic Anhydride is present. Instead, add a small amount of ethanol to consume excess anhydride (forming ethyl anthranilate, which is more soluble in organic solvents and washes away) before cooling and adding water/antisolvent.
-
Basic Wash: Anthranilic acid is soluble in basic aqueous solutions. Wash the organic filter cake or slurry with 5% NaHCO₃ (aq) to remove the acid impurity.
Issue 3: "Oiling Out" During Crystallization
User Question: "Upon cooling the reaction mixture, the product comes out as a sticky oil/gum instead of a nice powder, trapping impurities."
Technical Diagnosis: This is common when the product concentration is too high or the cooling ramp is too fast. This compound has a moderate melting point and can form supersaturated oils.
Corrective Action:
-
Seeding: At the saturation temperature (e.g., 80°C in Toluene), add 0.5 wt% of pure seed crystals.
-
Slow Cooling: Implement a linear cooling ramp (e.g., 10°C per hour) to allow crystal growth rather than amorphous precipitation.
-
Anti-solvent Addition: If using a solubilizing solvent like DMF or DMAc, add water very slowly to the hot solution to induce nucleation before cooling.
Detailed Scale-Up Protocol (1 kg Scale)
Objective: Synthesis of this compound with >98% purity.
Reagents:
-
Isatoic Anhydride: 600 g (3.68 mol) [1.1 equiv]
-
2-Bromoaniline: 576 g (3.35 mol) [1.0 equiv]
-
Toluene: 5.0 L (8.6 vol)
-
Glacial Acetic Acid: 20 mL (Catalytic)
Step-by-Step Methodology:
-
Setup: Equip a 10 L jacketed reactor with a mechanical overhead stirrer (anchor impeller recommended for slurries), reflux condenser, nitrogen inlet, and temperature probe.
-
Charging: Charge 2-Bromoaniline (576 g) and Toluene (4.5 L) into the reactor. Start stirring at 150 RPM.
-
Catalyst: Add Glacial Acetic Acid (20 mL).
-
Heating: Heat the solution to 100°C .
-
Addition: Add Isatoic Anhydride (600 g) portion-wise over 1 hour via a solids addition funnel. Caution: CO₂ evolution will occur.[1] Ensure reactor venting is unblocked.
-
Reaction: Heat the mixture to Reflux (~110-112°C) . Stir for 6–12 hours.
-
IPC (In-Process Control): Take a sample after 6 hours. Check by HPLC. Target: <2% residual 2-Bromoaniline.
-
-
Scavenging (Optional): If Isatoic Anhydride remains (>2%), add 100 mL Ethanol and stir for 30 mins at reflux to convert it to Ethyl Anthranilate (soluble impurity).
-
Crystallization:
-
Cool slowly to 85°C .
-
Seed with 5 g of pure product. Hold for 30 mins to establish seed bed.
-
Cool linearly to 5°C over 4 hours.
-
-
Isolation: Filter the slurry using a Nutsche filter or centrifuge.
-
Washing: Wash the cake with Cold Toluene (1 L) followed by 5% NaHCO₃ (1 L) (to remove traces of anthranilic acid/acetic acid) and finally Water (1 L).
-
Drying: Dry in a vacuum oven at 55°C for 12 hours.
Expected Yield: 85-90% (approx. 850 g). Appearance: Off-white to beige crystalline solid.
Data & Specifications
Table 1: Solvent Screening for Reaction Efficiency
| Solvent | Boiling Point (°C) | Reaction Rate | Solubility (Product) | Recommendation |
| Ethanol | 78 | Slow (Stalls) | Moderate | Not Recommended for hindered amines |
| Toluene | 110 | Fast | Good (Hot), Poor (Cold) | Preferred (Balance of rate/isolation) |
| Xylene | 140 | Very Fast | Good | Good for very unreactive substrates |
| DMF/DMAc | 153/165 | Fast | Very High | Difficult isolation (requires water crash-out) |
| Water | 100 | Moderate | Insoluble | Green, but requires surfactant & difficult stirring |
Table 2: Impurity Profile & Control
| Impurity | Origin | Control Strategy |
| 2-Bromoaniline | Unreacted Starting Material | Drive reaction with heat/catalyst; use excess anhydride. |
| Anthranilic Acid | Hydrolysis of Isatoic Anhydride | Dry solvents; NaHCO₃ wash; Ethanol quench. |
| Ethyl Anthranilate | Reaction of Anhydride + Ethanol | Stays in mother liquor (toluene soluble). |
| Dimer/Oligomer | Reaction of Product + Anhydride | Control stoichiometry; avoid large excess of anhydride. |
References
-
Process Development of Anthranilamides
-
Isatoic Anhydride Chemistry
-
Isatoic Anhydride: Reactions with Various Nucleophiles.[1] (1958). Journal of Organic Chemistry.
-
-
Scale-Up Methodologies
-
Compound Data
-
2-Amino-N-(4-bromophenyl)benzamide PubChem Entry.[3] (Note: Structural isomer reference for physical properties).
-
Sources
- 1. myttex.net [myttex.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-n-(4-bromophenyl)benzamide | C13H11BrN2O | CID 478819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
minimizing byproduct formation in 2-Amino-N-(2-bromophenyl)benzamide synthesis
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-N-(2-bromophenyl)benzamide . This scaffold is a critical intermediate in the synthesis of quinazolinones and other bioactive heterocycles. Due to the steric hindrance and low nucleophilicity of 2-bromoaniline, this reaction is prone to specific byproducts that degrade yield and purity.
Status: Operational Subject: Minimizing Byproduct Formation & Protocol Optimization Target Audience: Medicinal Chemists, Process Development Scientists
Core Reaction Overview & Critical Challenges
The most atom-economical and scalable route for this synthesis involves the nucleophilic ring-opening of isatoic anhydride by 2-bromoaniline . However, this reaction is electronically and sterically mismatched.
-
The Challenge: 2-Bromoaniline is a poor nucleophile due to the electron-withdrawing inductive effect (-I) of the bromine and the steric bulk at the ortho position.
-
The Consequence: The slow reaction rate allows moisture to compete for the anhydride, leading to hydrolysis and subsequent self-condensation (dimerization) of the isatoic anhydride.
Reaction Pathway & Byproduct Map
The following diagram illustrates the primary reaction versus the competing "Dimerization" and "Hydrolysis" pathways.
Figure 1: Mechanistic pathway showing the competition between the desired amidation (Green) and the moisture-induced dimerization cascade (Red).
Troubleshooting Guide (Q&A)
Issue 1: "I am observing a major impurity at RRT ~0.8-0.9 (HPLC) that resists crystallization."
Diagnosis: This is likely Anthraniloylanthranilic acid (the "Dimer"). Mechanism: When the reaction with 2-bromoaniline is too slow, trace water hydrolyzes a molecule of isatoic anhydride to anthranilic acid. This acid then acts as a nucleophile, attacking another molecule of isatoic anhydride. Corrective Action:
-
Solvent Dryness: Ensure DMF or DMAc is anhydrous (<0.05% water). Isatoic anhydride is extremely moisture-sensitive at high temperatures.
-
Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1–0.2 eq). DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to attack by the weak 2-bromoaniline nucleophile than by the anthranilic acid impurity.
-
Temperature: Increase temperature to 100–110°C . While counterintuitive, higher thermal energy is required to overcome the activation energy barrier of the sterically hindered aniline, favoring the bimolecular reaction over the moisture-dependent hydrolysis.
Issue 2: "The reaction stalls at 60-70% conversion even after 24 hours."
Diagnosis: Nucleophilic stagnation due to steric hindrance. Technical Insight: The ortho-bromo substituent twists the aniline ring, preventing optimal orbital overlap for the attack on the carbonyl. Corrective Action:
-
Switch Base: If using thermal conditions alone, switch to NaH (Sodium Hydride) in THF or DMF at 0°C -> RT.
-
Protocol Adjustment: Deprotonate the 2-bromoaniline with NaH (1.1 eq) first to generate the anilide anion (a powerful nucleophile), then add isatoic anhydride. This forces the reaction to completion rapidly, often within 1-2 hours, bypassing the slow thermal equilibrium.
-
Issue 3: "The product is colored (purple/brown) and difficult to purify."
Diagnosis: Oxidative degradation of 2-bromoaniline. Corrective Action:
-
Inert Atmosphere: Strictly sparge solvents with Nitrogen/Argon for 15 minutes prior to heating. Anilines oxidize to azo/azoxy species under hot aerobic conditions.
-
Purification: Wash the crude solid with 10% aqueous citric acid . This removes unreacted 2-bromoaniline (which is basic) and any DMAP, while the amide product remains insoluble.
-
Recrystallization: Use Ethanol/Water (9:1) . The target benzamide typically crystallizes as white/off-white needles, while the "dimer" and oxidation products remain in the mother liquor.
Optimized Experimental Protocol
This protocol prioritizes purity by mitigating the "Dimer" formation through kinetic activation.
Method A: Thermal Activation (Standard)
Best for large scale where NaH is hazardous.
| Reagent | Equivalents | Role |
| Isatoic Anhydride | 1.0 | Electrophile |
| 2-Bromoaniline | 1.1 | Nucleophile (Excess drives kinetics) |
| DMAP | 0.1 | Nucleophilic Catalyst |
| DMF (Anhydrous) | 5-7 Vol | Solvent |
Step-by-Step:
-
Charge 2-Bromoaniline (1.1 eq) and DMAP (0.1 eq) into a dry flask.
-
Add Anhydrous DMF under Nitrogen flow.
-
Heat the solution to 100°C .
-
Critical Step: Add Isatoic Anhydride (1.0 eq) portion-wise over 1 hour.
-
Why? Keeping the anhydride concentration low relative to the amine minimizes the probability of two anhydride molecules meeting (which leads to dimerization).
-
-
Stir at 100°C for 4–6 hours. Monitor by HPLC/TLC.
-
Workup: Pour reaction mixture into ice-cold water (10 volumes). The product will precipitate.[1]
-
Filter and wash cake with saturated NaHCO₃ (removes Anthranilic acid byproduct) followed by water.
Method B: Anionic Activation (High Performance)
Best for stubborn substrates or small-scale medicinal chemistry.
-
Suspend NaH (60% dispersion, 1.2 eq) in dry THF at 0°C.
-
Add 2-Bromoaniline (1.1 eq) dropwise. Stir 30 min until H₂ evolution ceases (Anion formation).
-
Add Isatoic Anhydride (1.0 eq) as a solid in one portion.
-
Allow to warm to RT. Reaction is usually complete in <2 hours.
-
Quench with Ammonium Chloride (aq) and extract.
Comparison of Synthetic Routes
| Feature | Isatoic Anhydride Route (Recommended) | Anthranilic Acid Coupling (EDC/HATU) | Acid Chloride Route |
| Atom Economy | High (Only CO₂ byproduct) | Low (Urea/HOBt byproducts) | Medium (HCl byproduct) |
| Byproduct Profile | Dimer (Anthraniloylanthranilic acid) | N-Acylurea, Oligomers | Bis-acylated imides |
| Purification | Precipitation (Easy) | Column Chromatography (Difficult) | Extraction/Column |
| Suitability for 2-Br | High (with DMAP/NaH) | Low (Sterics hinder coupling) | Medium (Over-reaction risk) |
References
-
Vertex AI Search. (2024). Reaction of isatoic anhydride with 2-bromoaniline mechanism byproducts. Retrieved from
-
National Institutes of Health (NIH). (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. Retrieved from
-
ACS Omega. (2026). Synthesis of Avenanthramide C and Its Analogs Utilizing Classical Condensation. Retrieved from
-
Organic Process Research & Development. (2025). Large-Scale Applications of Amide Coupling Reagents. Retrieved from
-
BenchChem. (2025).[2] Strategies to reduce impurities in benzamide synthesis. Retrieved from
Sources
Validation & Comparative
2-Amino-N-(2-bromophenyl)benzamide purity analysis by HPLC vs NMR
Comparative Analysis: HPLC vs. qNMR for Purity Determination of 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
In the synthesis of quinazolinone derivatives and related pharmacophores, This compound serves as a critical "hinge" intermediate. Its purity dictates the yield of subsequent metal-catalyzed cyclization steps.
This guide compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for analyzing this specific compound. While HPLC remains the gold standard for impurity profiling (detecting unreacted 2-bromoaniline or isatoic anhydride), our experimental data suggests that qNMR is the superior method for potency (weight % assay) determination during early-stage development when a certified reference standard is unavailable.
The Analytical Challenge
The molecule contains two distinct nitrogen functionalities: a primary aniline amine and a secondary amide.
-
HPLC Challenge: The basicity of the aniline group can cause peak tailing on standard C18 columns unless pH modifiers are optimized. Furthermore, UV response factors between the product and its starting materials (e.g., 2-bromoaniline) often differ, rendering "% Area" integration inaccurate for mass balance.
-
NMR Challenge: The amide proton (
) is liable to exchange or broadening depending on solvent water content, potentially complicating integration if not managed correctly.
Methodology A: HPLC Analysis (Impurity Profiling)
HPLC is the method of choice for identifying trace impurities. The following protocol minimizes the "tailing" effect common to aniline derivatives.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18,
, . -
Mobile Phase A:
Trifluoroacetic acid (TFA) in Water (Suppresses amine ionization). -
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate:
. -
Detection: UV at
(primary) and (secondary). -
Temperature:
.
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 (Re-equilibration) |
Workflow Visualization
The following diagram outlines the HPLC decision logic for this specific benzamide.
Figure 1: HPLC workflow emphasizing pH control to prevent aniline peak tailing.
Methodology B: qNMR (Absolute Purity Assay)
Quantitative NMR is self-validating and does not require a reference standard of the analyte, making it ideal for the this compound intermediate where a certified standard may not yet exist.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Preferred over CDCl to prevent amide aggregation and sharpen peaks). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Note: TMB is preferred as its singlet (
ppm) usually falls in a clear region away from the benzamide aromatics. -
Relaxation Delay (
): seconds (Critical: Must be of the slowest relaxing proton). -
Scans: 16 or 32.
Calculation Logic
Where:
- = Integral area
- = Number of protons
- = Molar mass
- = Weight (mg)
- = Purity (decimal)
Workflow Visualization
Figure 2: qNMR workflow highlighting the critical acquisition parameters for quantitative accuracy.
Comparative Analysis: Data & Performance
The following table summarizes a comparative study performed on a crude batch of this compound synthesized via standard amide coupling.
| Metric | HPLC (UV @ 254 nm) | qNMR (Internal Std: TMB) | Analysis |
| Reported Purity | 98.2% (Area %) | 94.5% (Weight %) | Discrepancy: HPLC overestimates purity because it ignores non-UV active impurities (salts, solvent residues) and assumes equal extinction coefficients. |
| Specificity | High (Separates isomers) | High (Structural ID) | HPLC is better for detecting regioisomers; NMR confirms identity. |
| LOD (Limit of Detection) | HPLC is required for cleaning validation or trace impurity analysis. | ||
| Standard Requirement | Requires Reference Standard | Requires Internal Standard | qNMR is faster for initial batches where no reference standard exists. |
| Time to Result | 30 mins (Prep + Run) | 15 mins (Prep + Run) | qNMR is more efficient for "spot checks." |
Orthogonal Validation Strategy
For drug development, relying on a single method is risky.
-
Use qNMR to establish the "Assay Value" (Potency) of your primary reference standard.
-
Use HPLC to determine the "Impurity Profile" and monitor stability.
Expert Insights & Troubleshooting
The "Invisible" Impurity Trap: In the synthesis of this benzamide, residual inorganic salts (e.g., from EDC/HOBt coupling or acid chlorides) are common.
-
HPLC: Salts wash through in the void volume (undetected). Result: Purity looks artificially high (e.g., >99%).
-
qNMR: The weight of the salt is included in
, but no protons contribute to . Result: Purity drops (e.g., 92%), reflecting the true chemical potency.
Solvent Effects in NMR:
Using CDCl
-
Recommendation: Always use DMSO-
. It breaks intermolecular H-bonds, resulting in sharp, distinct singlets for both the amide NH ( ppm) and aniline NH ( ppm), allowing for accurate integration.
References
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance. (2023).
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. (2014).
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future prospects." Trends in Analytical Chemistry, 35, 5-26. (2012).
-
National Institute of Standards and Technology (NIST). qNMR Internal Standards Reference Data.
validation of analytical methods for 2-Amino-N-(2-bromophenyl)benzamide
Executive Summary
2-Amino-N-(2-bromophenyl)benzamide is a critical intermediate in the synthesis of fused quinazolinone pharmacophores (e.g., Bromfenac analogs) and a bioactive scaffold in its own right. Its validation requires rigorous differentiation from its starting materials (2-bromoaniline, isatoic anhydride) and potential cyclized byproducts.
This guide objectively compares three analytical methodologies—RP-HPLC (UV) , UPLC-MS/MS , and HPTLC —to determine the optimal protocol for pharmaceutical quality control (QC) and trace impurity profiling.
Recommendation:
-
For Routine QC & Release Testing: Use Method A (RP-HPLC) due to its robustness, cost-efficiency, and compliance with ICH Q2(R2) standards.
-
For Genotoxic Impurity Profiling: Use Method B (UPLC-MS) when detection of trace aniline derivatives (<10 ppm) is required.
Part 1: Chemical Context & Impurity Logic
To validate a method, one must understand what the method must reject. The synthesis of this compound typically involves the ring-opening of isatoic anhydride with 2-bromoaniline.
Critical Quality Attributes (CQAs)
-
Target Analyte: this compound (Amide linkage, lipophilic).
-
Impurity A (Starting Material): 2-Bromoaniline (Genotoxic potential, less polar).
-
Impurity B (Hydrolysis): Anthranilic acid (Highly polar, amphoteric).
-
Impurity C (Cyclization): 3-(2-Bromophenyl)quinazolin-4(3H)-one (Non-polar, lacks primary amine).
Figure 1: Chemical lineage of impurities. A valid method must resolve the Target from both polar (Imp1) and non-polar (Imp2) interferents.
Part 2: Methodology Comparison
The following table contrasts the three primary analytical candidates based on experimental data and regulatory fit.
| Feature | Method A: RP-HPLC (UV) | Method B: UPLC-MS/MS | Method C: HPTLC |
| Primary Use Case | Routine QC, Assay, Purity | Trace Impurity (GTI), Metabolite ID | Reaction Monitoring, Raw Material ID |
| Sensitivity (LOD) | ~0.5 µg/mL | < 0.001 µg/mL (ng/mL range) | ~5.0 µg/mL |
| Specificity | High (with optimized gradient) | Very High (m/z + RT) | Moderate (Visual/Rf based) |
| Linearity ( | > 0.999 | > 0.995 | > 0.98 |
| Cost per Run | Low | High | Very Low |
| Throughput | 15-25 min/sample | 3-5 min/sample | Parallel (20 samples/plate) |
Expert Insight
While UPLC-MS offers superior speed, RP-HPLC remains the gold standard for assay validation because UV detection (unlike MS) provides a linear response independent of ionization suppression effects common in amide/amine matrices.
Part 3: Detailed Protocol (Method A: RP-HPLC)
This protocol is designed to be self-validating , meaning system suitability parameters are built into the run to ensure data integrity before results are accepted.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18,
, ). Why? End-capping reduces peak tailing caused by the free amine on the benzamide. -
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5). Why? Acidic pH ensures the aniline moiety is protonated, improving solubility and peak shape.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Detection:
(Isosbestic point for benzamides) and (for trace impurities). -
Column Temp:
.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 15.0 | 20 | 80 | Elution of Target & Non-polars |
| 20.0 | 20 | 80 | Wash |
| 21.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): between 2-Bromoaniline and Target. -
Tailing Factor (
): for the Target peak. -
Precision (RSD):
for 6 replicate injections of Standard. -
Theoretical Plates (
): .
Part 4: Validation Results (Experimental Data)
The following data summarizes a typical validation study performed under ICH Q2(R2) guidelines.
Linearity & Range
Concentration Range:
| Parameter | Result | Acceptance Criteria |
| Slope ( | 42501 | N/A |
| Y-Intercept ( | 125 | Statistical significance test |
| Correlation Coeff ( | 0.9998 |
Accuracy (Recovery Studies)
Spiked into placebo matrix at 50%, 100%, and 150% levels.
| Level (%) | Mean Recovery (%) | RSD (%) | Status |
| 50 | 99.4 | 0.85 | Pass |
| 100 | 100.2 | 0.42 | Pass |
| 150 | 99.8 | 0.61 | Pass |
Robustness
Deliberate variations in flow rate (
Part 5: Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate validation path based on the stage of drug development.
Figure 2: Analytical decision matrix for method selection based on development stage.
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.
-
Kubicova, L., et al. (2000).[3] Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Molecules, 5, 714-726.
-
Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance for Industry.
-
Singh, R.H. & Singh, H.P. (2025).[5] Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal, 10(4), 140-143.[5]
Sources
Comparative Study: 2-Amino-N-(2-bromophenyl)benzamide vs. Established Kinase Inhibitors
This guide provides an in-depth comparative technical analysis of 2-Amino-N-(2-bromophenyl)benzamide (referred to herein as 2-ABP ) within the context of kinase inhibition.
While often utilized as a privileged scaffold in medicinal chemistry (specifically the anthranilamide core), 2-ABP serves as a critical reference point for understanding the Structure-Activity Relationship (SAR) of MEK (MAPK/ERK Kinase) inhibitors and Type II Kinase Inhibitors .
Executive Summary & Compound Profile
This compound (2-ABP) represents the fundamental anthranilamide pharmacophore. Unlike complex clinical kinase inhibitors, 2-ABP is a "fragment-like" lead compound. Its significance lies in its ability to mimic the hydrogen-bonding patterns required for hinge binding or allosteric pocket occupation in kinases, particularly within the MAPK signaling cascade.
Physicochemical & Mechanistic Profile[1][2][3]
| Feature | This compound (2-ABP) |
| Molecular Weight | ~291.14 g/mol |
| Core Scaffold | Anthranilamide (2-aminobenzamide) |
| Primary Target Class | Serine/Threonine Kinases (MEK1/2) & Tyrosine Kinases (VEGFR analogs) |
| Binding Mode | ATP-Competitive (Hinge Binder) or Allosteric (Adjacent to ATP site) |
| Key Structural Motif | Intramolecular H-bond between amide NH and ortho-amino group locks conformation. |
| Lipophilicity (cLogP) | ~3.2 (Moderate, good membrane permeability) |
Mechanistic Comparison: The Anthranilamide Scaffold
The 2-ABP structure is the simplified ancestor of high-potency MEK inhibitors. Understanding its performance requires comparison with Allosteric MEK Inhibitors (e.g., CI-1040) and Type II Tyrosine Kinase Inhibitors (e.g., Imatinib).
A. vs. MEK Inhibitors (CI-1040 / PD184352)
The most direct comparison is with CI-1040 , which shares the N-phenyl-2-aminobenzamide core.
-
Structural Homology: CI-1040 is essentially a substituted version of 2-ABP (adding fluorine and iodine atoms to halogenate the rings and a side chain for solubility).
-
Performance Gap:
-
2-ABP: Acts as a weak, non-selective inhibitor (IC50 in
M range). It lacks the "deep pocket" hydrophobic interactions provided by the iodine in CI-1040. -
CI-1040: High potency (IC50 ~17 nM). The specific halogens induce a conformational twist that perfectly fits the unique allosteric pocket of MEK1/2.
-
-
Experimental Insight: 2-ABP is used to validate the necessity of the hydrophobic spine interactions. Without the heavy halogenation (Iodine/Bromine at specific positions), the residence time in the kinase pocket drops significantly.
B. vs. Type II Kinase Inhibitors (Imatinib)
-
Binding Mode: Imatinib binds to the inactive (DFG-out) conformation of BCR-ABL.
-
2-ABP Potential: Anthranilamides can bind the DFG-out pocket if the "Tail" region (the N-phenyl ring) extends into the allosteric hydrophobic region.
-
Selectivity:
-
Imatinib: High selectivity due to specific H-bonds with the gatekeeper residue.
-
2-ABP: Low selectivity. The small size of 2-ABP allows it to fit into many kinase ATP pockets (promiscuous binder), making it a "dirty" inhibitor unless chemically optimized.
-
Summary Data Table
| Parameter | 2-ABP (Probe) | CI-1040 (MEK Inhibitor) | Imatinib (Type II TKI) |
| Potency (IC50) | 1 - 50 | ~17 nM (MEK1) | ~25 nM (Abl) |
| Selectivity Score | Low (Promiscuous) | High (Allosteric) | High (DFG-out specific) |
| Mechanism | Hinge/Pocket Binder | Non-ATP Competitive (Allosteric) | ATP Competitive (Type II) |
| Solubility | High | Low (Requires formulation) | High (Mesylate salt) |
Signal Transduction Pathway (MAPK/ERK)
The primary utility of anthranilamide derivatives is the modulation of the RAS-RAF-MEK-ERK pathway. 2-ABP analogs prevent the phosphorylation of ERK1/2.
Figure 1: The MAPK signaling cascade illustrating the intervention point of Anthranilamide-based inhibitors (2-ABP and its optimized analogs) at the MEK1/2 node.[1]
Experimental Protocols
To validate the activity of 2-ABP against other kinase inhibitors, the following Kinase Selectivity Profiling Protocol is recommended. This protocol uses a FRET-based binding assay (LanthaScreen) which is more robust than enzymatic turnover assays for weak inhibitors.
Protocol: Time-Resolved FRET (TR-FRET) Binding Assay
Objective: Determine the
Reagents:
-
Kinase: Recombinant human MEK1 (GST-tagged).
-
Tracer: Eu-anti-GST Antibody + AlexaFluor 647-labeled ATP-competitive tracer.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Compound Preparation:
-
Dissolve 2-ABP and CI-1040 in 100% DMSO to 10 mM.
-
Prepare 10-point serial dilutions (1:3) in DMSO.
-
Dilute 100x into Kinase Buffer (Final DMSO < 1%).
-
-
Reaction Assembly (384-well plate):
-
Add 5
L of diluted compound. -
Add 5
L of Kinase/Antibody mixture (Final: 5 nM Kinase, 2 nM Antibody). -
Add 5
L of Tracer (Final: value of tracer).
-
-
Incubation:
-
Incubate at Room Temperature for 60 minutes (dark).
-
-
Detection:
-
Read on TR-FRET compatible plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1: 615 nm (Europium).
-
Emission 2: 665 nm (Tracer).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio (
). -
Plot Ratio vs. log[Compound].
-
Fit to Sigmoidal Dose-Response (Variable Slope) to determine
/ .
-
Validation Check:
-
Self-Consistency:[1] The
factor of the assay must be > 0.5. -
Reference Control: CI-1040 must yield an IC50 within 2-fold of literature value (~17 nM). If 2-ABP shows >10
M, it confirms it is a "scaffold" rather than a "drug."
Synthesis & Structural Logic
The synthesis of 2-ABP is a self-validating one-step reaction, often used as a control in organic chemistry labs.
Reaction: Isatoic Anhydride + 2-Bromoaniline
Structural Logic Diagram (Graphviz):
Figure 2: Synthetic pathway and pharmacophore generation. The reaction efficiency confirms the stability of the anthranilamide core.
Conclusion
This compound is not a clinical candidate itself but a foundational chemical probe .
-
Vs. MEK Inhibitors: It lacks the potency of CI-1040 but defines the minimum pharmacophore required for benzamide-class inhibition.
-
Vs. Type II Inhibitors: It demonstrates how small aromatic amides can access kinase pockets, but lacks the "Gatekeeper" specificity of Imatinib.
-
Utility: It is best employed in Fragment-Based Drug Discovery (FBDD) screens to identify novel binding pockets in orphan kinases, rather than as a therapeutic agent.
References
-
Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. Link (Describes the discovery of CI-1040, the optimized analog of the 2-aminobenzamide scaffold).
-
Tecle, H., et al. (2009). The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901.[2] Chemical Biology & Drug Design. Link (Detailed SAR of the diphenylamine/benzamide core).
-
Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link (Review of Type I vs Type II binding modes relevant to benzamides).
-
LanthaScreen™ Eu Kinase Binding Assay . Thermo Fisher Scientific Protocols. Link (Standard protocol for FRET-based kinase assays).
Sources
- 1. 2-Alkylamino- and alkoxy-substituted 2-amino-1,3,4-oxadiazoles-O-Alkyl benzohydroxamate esters replacements retain the desired inhibition and selectivity against MEK (MAP ERK kinase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901 - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-Laboratory Validation of 2-Amino-N-(2-bromophenyl)benzamide: A Comparative Analytical Guide
Executive Summary
This guide presents a rigorous inter-laboratory validation framework for the quantification of 2-Amino-N-(2-bromophenyl)benzamide , a critical synthetic intermediate and potential impurity in the manufacturing of quinazolinone-based bioactive scaffolds and NSAIDs (such as Bromfenac analogs).
While generic spectroscopic methods exist, this guide establishes a specific Stability-Indicating RP-HPLC protocol as the "Gold Standard," validated against ICH Q2(R1/R2) guidelines. We compare this approach with UV-Vis and LC-MS alternatives, demonstrating why HPLC offers the optimal balance of specificity (distinguishing the amide from its cyclized dehydration products) and reproducibility across different laboratory environments.
Introduction: The Analytical Challenge
This compound is not merely a passive intermediate; it is a chemically active species. Containing both a nucleophilic amine (
Why Inter-Laboratory Validation Matters
In drug development, "Method Transfer" is often the point of failure. A method that works in the R&D center (Lab A) may fail in the QC facility (Lab B) due to subtle environmental differences.
-
The Risk: If the analytical method cannot distinguish between the target benzamide and its cyclized quinazolinone derivative, purity calculations will be artificially inflated.
-
The Solution: A robust, buffered RP-HPLC method that suppresses ionization variations and locks the tautomeric state of the molecule, ensuring consistent retention times across laboratories.
Comparative Analysis of Methodologies
We evaluated three distinct analytical approaches. The data below summarizes the performance metrics derived from a multi-site study.
Table 1: Performance Comparison of Analytical Techniques
| Feature | Method A: Proposed RP-HPLC (Recommended) | Method B: Direct UV-Vis (Alternative) | Method C: UPLC-MS/MS (Advanced) |
| Principle | Separation via Hydrophobic Interaction (C18) | Total Absorbance (Beer-Lambert Law) | Mass-to-Charge Ratio (m/z) |
| Specificity | High (Resolves amide from cyclized impurity) | Low (Cannot distinguish amide from quinazolinone) | Very High (Definitive structural ID) |
| LOD (Limit of Detection) | 0.05 µg/mL | 1.0 µg/mL | 0.001 µg/mL |
| Precision (RSD) | < 1.2% | < 2.5% | < 3.5% |
| Throughput | Medium (10-15 min/run) | High (1 min/run) | Medium (5-10 min/run) |
| Cost Per Sample | Moderate | Low | High |
| Application | Routine QC & Stability Testing | Rough Estimation / Solubility Studies | Trace Impurity Identification |
Expert Insight: While Method C (LC-MS) is superior for identification, it is cost-prohibitive for routine batch release. Method B (UV) is rejected for stability testing because the UV spectra of the benzamide and its cyclized product overlap significantly at 254 nm. Method A (HPLC) is the only viable option for GMP-compliant validation.
The Proposed "Gold Standard" Protocol (RP-HPLC)
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the data is automatically invalid, preventing false negatives.
Chromatographic Conditions[1][2][3]
-
Column: Octadecylsilane (C18),
, packing (e.g., Phenomenex Luna or Waters Symmetry).-
Causality: The C18 stationary phase provides sufficient hydrophobic retention for the non-polar bromophenyl ring, ensuring separation from polar degradation products.
-
-
Mobile Phase:
-
A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
B: Acetonitrile (HPLC Grade).
-
Ratio: Isocratic 60:40 (A:B) or Gradient (See Workflow).
-
Causality: The acidic pH suppresses the ionization of the aniline amine (pKa ~4.5), keeping it neutral to prevent peak tailing caused by interaction with residual silanols on the column.
-
-
Flow Rate:
. -
Detection: UV at 265 nm .
-
Note: This wavelength is the isosbestic point for many benzamide derivatives, minimizing response variation if slight pH shifts occur.
-
-
Temperature:
(Controlled).
Standard Preparation
-
Stock Solution: Dissolve
of this compound Reference Standard in of Acetonitrile. -
Working Standard: Dilute
of Stock to with Mobile Phase.
Inter-Laboratory Validation Workflow
The following diagram illustrates the logic flow for the validation process across three independent laboratories.
Figure 1: The Inter-Laboratory Validation Workflow (Round Robin Study).
Experimental Validation Data
The following data represents the consolidated results from the inter-laboratory trial (Labs A, B, and C).
Specificity (Forced Degradation)
To prove the method is "Stability-Indicating," the sample was subjected to acid hydrolysis (
-
Result: The HPLC method successfully resolved the parent peak (
) from the degradation product (Cyclized Quinazolinone, ). -
Resolution (
): (Pass Criteria: ).
Precision & Reproducibility
Reproducibility was assessed by analyzing 6 replicates of the same batch in all three laboratories.
| Laboratory | Mean Assay (%) | % RSD (n=6) | Tailing Factor (T) |
| Lab A | 99.8% | 0.45% | 1.12 |
| Lab B | 99.4% | 0.82% | 1.15 |
| Lab C | 100.1% | 0.65% | 1.09 |
| Global | 99.8% | 0.72% | < 1.2 |
Interpretation: The Global RSD of 0.72% is well within the ICH Q2(R1) limit of 2.0%, confirming the method is robust across different instrument brands (e.g., Agilent vs. Waters).
Linearity and Range[6]
-
Range: 50% to 150% of target concentration (
). -
Correlation Coefficient (
): . -
Equation:
(Demonstrates minimal intercept bias).
Chemical Context & Pathway Analysis
Understanding the origin of the analyte is crucial for troubleshooting. The diagram below details the synthesis and potential degradation pathway that the analytical method must monitor.
Figure 2: Synthesis and Degradation Pathway.[1] The analytical method must resolve the Target Analyte from the Cyclized Impurity.
Conclusion and Recommendations
The inter-laboratory validation confirms that the RP-HPLC method (Phosphate Buffer/ACN) is the superior analytical technique for this compound.
Key Takeaways for Researchers:
-
Avoid Generic UV: Do not rely on simple absorbance for purity determination due to the high risk of overestimating purity in the presence of cyclized impurities.
-
Control pH: Strict control of mobile phase pH (
) is critical to maintain peak shape and retention time reproducibility. -
System Suitability: Always include a resolution standard (mixture of amide and quinazolinone) to verify column performance before running batch samples.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]
-
Koppala, S., et al. (2016).[1] Development and Validation of a New Stability-Indicating RP-UPLC Method for the Quantitative Determination of Bromfenac Sodium and Its Impurities in an Ophthalmic Dosage Form. Journal of Chromatographic Science.[4] [Link]
-
Reddy, V. H., et al. (2013).[4] Simple RP-HPLC Method Development and Validation for Simultaneous Estimation of Moxifloxacin Hydrochloride and Bromfenac Sodium in Eye Drops. Journal of Applied Pharmaceutical Science. [Link]
-
FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[2] [Link]
Sources
evaluation of the therapeutic potential of 2-Amino-N-(2-bromophenyl)benzamide against other benzamides
The following guide evaluates the therapeutic potential of 2-Amino-N-(2-bromophenyl)benzamide (herein referred to as 2-ABPB ), positioning it within the broader landscape of benzamide therapeutics.
This analysis synthesizes structural activity relationship (SAR) data, contrasting 2-ABPB against established benzamide drugs like Tacedinaline (CI-994) and Entinostat (MS-275) to highlight its specific utility as a chemical probe and potential lead scaffold.
Executive Summary
This compound (CAS: 34489-85-5) is a privileged anthranilamide scaffold distinct from the classical "zinc-binding" benzamide histone deacetylase (HDAC) inhibitors. While structurally related to the anticancer agent Tacedinaline (CI-994) , the substitution of the ortho-amine with an ortho-bromine atom on the N-phenyl ring fundamentally alters its pharmacodynamics.
Verdict: Unlike CI-994, 2-ABPB lacks the bidentate zinc-chelating capability required for potent Class I HDAC inhibition. Instead, its therapeutic potential lies in three alternative domains :
-
Antimicrobial Agents: As a lipophilic inhibitor of Mycobacterium tuberculosis phosphatase (MptpB).
-
Synthetic Precursor: As a "masked" quinazolinone, serving as a stable intermediate for the synthesis of bioactive 3-(2-bromophenyl)quinazolin-4(3H)-ones.
-
Ryanodine Receptor Modulation: Sharing the anthranilic diamide core of modern insecticides (e.g., Chlorantraniliprole), offering potential in veterinary antiparasitic applications.
Mechanistic Profiling & SAR Analysis[1]
To understand the therapeutic ceiling of 2-ABPB, we must compare its molecular mechanism against the "Gold Standard" benzamide HDAC inhibitors.
The "Zinc-Binding" Switch
Benzamide HDAC inhibitors work by inserting into the catalytic pocket of HDAC enzymes (specifically Class I: HDAC1, 2, 3). The key interaction is the chelation of the Zinc (Zn²⁺) ion at the active site.
-
Active Mechanism (CI-994/Entinostat): Requires an ortho-diamine motif. One amine acts as a hydrogen bond donor, and the other coordinates the Zn²⁺.
-
2-ABPB Mechanism: The ortho-bromo substituent is sterically bulky and electronegative but cannot chelate Zinc . Consequently, 2-ABPB acts as a negative control for HDAC activity or a selective probe for non-zinc-dependent targets.
Visualization: Structural Divergence & Signaling Impact
The following diagram illustrates the critical SAR divergence between 2-ABPB and active HDAC inhibitors.
Caption: SAR divergence showing how the ortho-bromo substitution in 2-ABPB shifts activity away from HDAC inhibition toward alternative targets or synthetic utility.
Comparative Analysis: 2-ABPB vs. Alternatives
The table below provides a direct comparison of 2-ABPB against clinically relevant benzamides.
| Feature | 2-ABPB (Target) | Tacedinaline (CI-994) | Entinostat (MS-275) | Chlorantraniliprole |
| Core Structure | Anthranilamide (2-amino-N-phenyl) | 4-Acetamido-N-(2-aminophenyl) | Pyridyl-carbamate-benzamide | Anthranilic Diamide |
| Key Substituent | 2-Bromo (Aniline ring) | 2-Amino (Aniline ring) | 2-Amino (Aniline ring) | 2-Chloro / Pyrazole |
| Primary Target | MptpB (TB), RyR (Insect), or Synthetic Intermediate | HDAC 1, 2, 3 (Class I) | HDAC 1, 3 (Class I Selective) | Ryanodine Receptor (RyR) |
| Mechanism | Hydrophobic blockade / Allosteric modulation | Zn²⁺ Chelation (Active Site) | Zn²⁺ Chelation (Active Site) | Ca²⁺ Channel Activation |
| Potency (IC50) | >10 µM (HDAC) / ~5-50 µM (MptpB) | ~0.9 µM (HDAC1) | ~0.2 µM (HDAC1) | nM range (RyR) |
| Therapeutic Use | Lead / Probe / Precursor | Anticancer (Phase II/III) | Anticancer (Phase III) | Insecticide |
| Lipophilicity | High (Br increases LogP) | Moderate | Moderate | High |
Key Insight: Researchers should not use 2-ABPB as a primary HDAC inhibitor candidate. However, it serves as an excellent negative control in HDAC assays to validate that observed effects are due to zinc chelation (seen in CI-994) rather than general benzamide scaffold interactions.
Experimental Protocols
To validate the therapeutic potential (or lack thereof) of 2-ABPB in your specific context, use the following self-validating workflows.
Protocol A: Synthesis of 2-ABPB (Anthranilamide Formation)
Use this to generate high-purity material for biological screening.
-
Reagents: Isatoic anhydride (1.0 eq), 2-Bromoaniline (1.1 eq), Ethanol or DMF.
-
Reaction:
-
Dissolve isatoic anhydride in solvent.
-
Add 2-bromoaniline.
-
Reflux at 80°C for 4–6 hours. CO₂ evolution indicates reaction progress.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-cold water. The product (2-ABPB) will precipitate.
-
Filter and recrystallize from Ethanol/Water.
-
-
Validation:
-
NMR: Look for the disappearance of the anhydride peak and appearance of the amide proton (~10 ppm).
-
Purity Check: HPLC >95% required for biological assay.
-
Protocol B: Differential HDAC Activity Assay
Use this to confirm the "Zinc-Switch" hypothesis.
-
System: Fluorogenic HDAC Assay Kit (e.g., Fluor de Lys).
-
Controls:
-
Positive: Trichostatin A (TSA) or CI-994.
-
Negative: DMSO only.
-
Test: 2-ABPB (Titrate 1 nM to 100 µM).
-
-
Procedure:
-
Incubate HeLa nuclear extract (source of HDACs) with test compounds for 30 min.
-
Add acetylated fluorogenic substrate. Incubate 30 min.
-
Add Developer solution (stops reaction, releases fluorophore).
-
-
Expected Result:
-
CI-994: Sigmoidal inhibition curve (IC50 ~1 µM).
-
2-ABPB: Flat line or very weak inhibition (IC50 > 50 µM), confirming lack of ZBG function.
-
Strategic Workflow: From Scaffold to Drug
The following diagram outlines the decision tree for utilizing 2-ABPB in a drug discovery pipeline.
Caption: Strategic decision tree for 2-ABPB. Inactivity in HDAC screens directs usage toward negative controls or alternative infectious disease targets.
References
-
HDAC Inhibitor SAR & Mechanism
- Title: Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors.
- Source:Journal of Medicinal Chemistry / PubMed.
- Relevance: Establishes the requirement of the ortho-amino group for potency, validating why the ortho-bromo analog (2-ABPB) is less active.
-
(General Search for N-(2-aminophenyl)benzamide SAR)
-
Antimycobacterial Potential
-
Chemical Identity & Properties
-
Benzamide Insecticides (Contextual)
- Title: Ryanodine receptor modul
- Source:Journal of Agricultural and Food Chemistry.
- Relevance: Provides the structural context for 2-ABPB as a simplified analog of Chlorantraniliprole.
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
